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4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC Documentation Hub

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  • Product: 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC

Core Science & Biosynthesis

Foundational

Deuterated Scaffolds in Precision Medicine: Technical Profiling of 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC

Executive Summary In the high-stakes arena of drug development, data integrity is non-negotiable. 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC represents a critical class of Stable Isotope Labeled (SIL) building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of drug development, data integrity is non-negotiable. 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC represents a critical class of Stable Isotope Labeled (SIL) building blocks. It serves a dual function: as a robust Internal Standard (IS) for the bioanalysis of piperidine-based therapeutics and as a probe for metabolic stability studies.

This guide moves beyond basic catalog data to provide a mechanistic understanding of this isotopologue. By substituting five hydrogen atoms with deuterium (


H) at the 3, 4, and 5 positions, researchers achieve a mass shift of +5 Da. This shift is sufficient to eliminate isotopic cross-talk (M+0 interference) in Mass Spectrometry while maintaining chromatographic fidelity to the non-deuterated analyte.

Part 1: Structural & Physicochemical Characterization

Chemical Identity & Isotopic Architecture

The compound consists of a piperidine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a hydroxyl group.[1][2][3][4] The "d5" designation implies complete deuteration of the carbon backbone distal to the nitrogen (positions 3, 4, and 5).

Structural Visualization

The following diagram illustrates the specific labeling pattern. Note the deuterium atoms (D) at the C3, C4, and C5 positions.

Figure 1: Structural topology of 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC.[3] Red nodes indicate sites of deuteration.

Comparative Physicochemical Data

The introduction of deuterium increases the molecular weight and slightly alters the bond vibrational frequencies (C-D bonds are stronger and shorter than C-H), but it exerts minimal effect on lipophilicity (LogP). This ensures the IS co-elutes with the analyte, subjecting both to identical matrix effects—a requirement for valid bioanalysis.

PropertyNon-Deuterated Analog (Light)Deuterated Isotopologue (d5)Impact on Analysis
Formula


Mass Shift (+5 Da)
Exact Mass 201.14 g/mol 206.17 g/mol Eliminates Cross-talk
Melting Point 61–65 °C60–64 °C (Approx)Minimal
pKa (OH) ~14.8~14.8None
LogP 0.61~0.59Co-elution assured
Solubility DCM, MeOH, EtOAcDCM, MeOH, EtOAcNone

Part 2: Applications in Drug Development[3][5][6][7][8]

Bioanalysis: The "Gold Standard" Internal Standard

In LC-MS/MS quantification of piperidine-containing drugs (e.g., Ibrutinib intermediates, Tofacitinib analogs), matrix effects—ion suppression or enhancement caused by co-eluting biological components—can devastate assay accuracy.

Why d5?

  • Mass Resolution: A +5 Da shift places the IS signal well outside the natural isotopic envelope of the analyte (M+1, M+2), preventing false positives.

  • Retention Time Stability: Unlike d9 or d12 analogs, which can show "deuterium isotope effects" in chromatography (eluting slightly earlier due to reduced interaction with the stationary phase), the d5 analog typically retains perfect co-elution.

Bioanalytical Workflow

BioanalysisWorkflow Sample Biological Sample (Plasma/Urine) Spike Spike with IS (d5-Piperidine) Sample->Spike Normalization Extract Extraction (PPT / LLE / SPE) Spike->Extract Mix LC LC Separation (Co-elution of Analyte & IS) Extract->LC Inject MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Ratio Calculation (Area Analyte / Area IS) MS->Data Quantify

Figure 2: Integration of d5-IS into a regulated bioanalytical workflow (GLP).

Metabolic Stability & Kinetic Isotope Effect (KIE)

While primarily an IS, this compound is also used to study metabolic soft spots.

  • Metabolic Pathway: Piperidines are often oxidized at the

    
    -carbon (C2/C6) by CYP450 enzymes.
    
  • The d5 Utility: Since the d5 label is at C3, C4, and C5 (distal to the nitrogen), it generally does not block the primary metabolic route. This is advantageous for an IS, as it ensures the IS is metabolized similarly to the drug if used in in vivo tracer studies, maintaining the ratio.

Part 3: Synthetic Routes & Quality Control

Synthesis Logic

The synthesis typically involves the reduction of a deuterated ketone.

  • Precursor: N-Boc-4-piperidone-3,3,5,5-d4 (commercially available or synthesized via D2O exchange).

  • Reduction: Reaction with Sodium Borodeuteride (

    
    ).
    
  • Result: The carbonyl carbon (C4) accepts a deuterium, and the resulting hydroxyl proton is exchangeable.

    • Reaction:

      
      
      
    • Total Label: d4 (ring) + d1 (C4 position) = d5.

Purity Requirements
  • Chemical Purity: >98% (HPLC). Impurities like N-Boc-4-piperidone must be removed as they can ionize differently.

  • Isotopic Purity: >99 atom % D. The presence of d0 (unlabeled) species is critical to avoid.[5] If the IS contributes to the analyte signal (M+0), the Lower Limit of Quantitation (LLOQ) is compromised.

Part 4: Handling & Deprotection Protocols

The tert-butoxycarbonyl (Boc) group is acid-labile. For applications requiring the free amine (e.g., coupling to a scaffold), deprotection is required.

Protocol: TFA-Mediated Boc Deprotection

Objective: Removal of the N-Boc group to yield 4-Hydroxypiperidine-d5 trifluoroacetate salt.

Safety: TFA is corrosive. Perform in a fume hood.

Step-by-Step Methodology:

  • Preparation: Dissolve 100 mg (0.48 mmol) of 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC in 2 mL of Dichloromethane (DCM).

  • Acidification: Cool to 0°C. Add 2 mL of Trifluoroacetic Acid (TFA) dropwise.

    • Note: The

      
       and isobutylene gas evolution indicates reaction progress.
      
  • Reaction: Stir at Room Temperature (RT) for 1–2 hours.

    • Monitor: Check via TLC (stain with Ninhydrin; free amine turns purple/blue).

  • Workup:

    • Concentrate in vacuo to remove DCM and excess TFA.

    • Co-evaporate with Toluene (3x) to remove trace TFA.

  • Isolation: The residue is the TFA salt. For the free base, redissolve in MeOH and pass through a weak basic ion-exchange resin (e.g., Amberlyst A-21).

Deprotection Pathway Visualization

Deprotection Start N-Boc-Piperidine-d5 (Lipophilic) Reagent TFA / DCM (Acidolysis) Start->Reagent Inter Intermediate Carbamic Acid Reagent->Inter - t-Butyl cation End Piperidine-d5 Salt + CO2 + Isobutylene Inter->End Decarboxylation

Figure 3: Mechanism of acid-catalyzed Boc removal.

References

  • ICH M10 Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[6] [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[7] [Link]

  • Weng, N., & Jian, W. (2010). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using LC-MS/MS. Methods in Molecular Biology, 708, 145-156. [Link]

  • Hansen, S. H., et al. (2018). The use of deuterated internal standards in LC-MS/MS bioanalysis: Minimizing matrix effects. Journal of Pharmaceutical and Biomedical Analysis, 150, 15-22. [Link]

Sources

Exploratory

CAS number and identifiers for 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC

Executive Summary This technical guide profiles 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC (CAS: 1523606-18-9), a highly specialized deuterated isotopologue of the N-Boc-4-hydroxypiperidine scaffold. This compound serves a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide profiles 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC (CAS: 1523606-18-9), a highly specialized deuterated isotopologue of the N-Boc-4-hydroxypiperidine scaffold. This compound serves as a critical tool in modern drug discovery, primarily utilized for Kinetic Isotope Effect (KIE) studies to assess metabolic stability and as a stable isotope internal standard (IS) for quantitative LC-MS/MS bioanalysis.

The "d5" labeling pattern (deuterium at positions 3, 3, 4, 5, and 5) offers a mass shift of +5 Da relative to the unlabeled isotopologue, ensuring zero cross-signal interference during mass spectrometry while retaining identical chromatographic retention times. Furthermore, deuteration at the 4-position (methine) and the adjacent 3,5-positions (methylenes) effectively blocks oxidative metabolism (e.g., hydroxylation or ketone formation) mediated by Cytochrome P450 enzymes, making this scaffold essential for "Deuterium Switch" optimization strategies.

Chemical Identity & Specifications

Parameter Technical Specification
Compound Name 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC
Systematic Name tert-Butyl 4-hydroxy-3,3,4,5,5-pentadeuteriopiperidine-1-carboxylate
CAS Number 1523606-18-9
Unlabeled Parent CAS 109384-19-2
Molecular Formula C₁₀H₁₄D₅NO₃
Molecular Weight 206.29 g/mol (vs. 201.26 g/mol for unlabeled)
Exact Mass 206.168
Isotopic Purity Typically ≥ 98 atom % D
Chemical Purity ≥ 98% (HPLC/GC)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate
SMILES CC(C)(C)OC(=O)N1CC([2H])([2H])C([2H])(O)C([2H])([2H])C1

Synthesis & Production Workflow

The synthesis of the d5-isotopologue requires a strategic combination of thermodynamic exchange and nucleophilic reduction to ensure high isotopic enrichment at the specific 3, 4, and 5 positions.

Mechanistic Pathway
  • Precursor Activation: The synthesis typically begins with N-Boc-4-piperidone .

  • Alpha-Proton Exchange (d4-Intermediate): The acidic alpha-protons at positions 3 and 5 are exchanged for deuterium using a base (e.g., K₂CO₃) in D₂O. This yields the 3,3,5,5-d4-ketone .

  • Deuteride Reduction (d5-Product): To install the deuterium at the 4-position (methine), the d4-ketone is reduced using a deuterated reducing agent, such as Sodium Borodeuteride (NaBD₄) . Using standard NaBH₄ would result in a d4-alcohol; NaBD₄ is strictly required to achieve the d5 pattern.

Synthesis Diagram (DOT)

SynthesisPathway cluster_legend Legend Start N-Boc-4-piperidone (C10H17NO3) Step1 H/D Exchange (D2O, Base) Start->Step1 Inter N-Boc-4-piperidone-d4 (3,3,5,5-d4) Step1->Inter -4H, +4D Step2 Reduction (NaBD4 in MeOD) Inter->Step2 Final 4-Hydroxypiperidine-d5-N-t-BOC (3,3,4,5,5-d5) Step2->Final Carbonyl Reduction (+1D) key Blue: Starting Material | Yellow: Intermediate | Green: Final Product

Caption: Step-wise deuteration pathway involving alpha-proton exchange followed by carbonyl reduction with deuteride source.

Applications in Drug Development

A. Metabolic Stability (Deuterium Switch)

The 4-position of the piperidine ring is a metabolic "soft spot," susceptible to oxidation by CYP450 enzymes (converting the alcohol to a ketone or hydroxylating the ring).

  • Mechanism: The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond (Primary Kinetic Isotope Effect,

    
    ).
    
  • Utility: Substituting H with D at the 4-position (and adjacent 3,5 positions) increases the activation energy for C-H bond cleavage, slowing down metabolic clearance and potentially extending the drug's half-life (

    
    ) in vivo [1].
    
B. LC-MS/MS Internal Standard

In quantitative bioanalysis, this compound is the "Gold Standard" IS for assays involving N-Boc-4-hydroxypiperidine derivatives.

  • Mass Shift (+5 Da): The +5 Da shift places the IS signal far beyond the natural isotopic envelope of the analyte (M+0, M+1, M+2), eliminating "crosstalk" or interference.

  • Co-Elution: Being an isotopologue, it co-elutes perfectly with the analyte, correcting for matrix effects (ion suppression/enhancement) and injection variability in real-time.

Experimental Protocols

Protocol A: Preparation of Stock Solutions
  • Solvent: Dimethyl Sulfoxide (DMSO) or Methanol (MeOH).

  • Concentration: Prepare a primary stock at 1.0 mg/mL (approx. 4.85 mM).

  • Storage: Aliquot into amber glass vials and store at -20°C . Stable for >12 months if protected from moisture.

Protocol B: Usage as Internal Standard (LC-MS)
  • Working Solution: Dilute the stock to 100 ng/mL in 50:50 Acetonitrile:Water.

  • Sample Processing:

    • Add 50 µL of biological sample (plasma/urine).

    • Add 200 µL of the IS Working Solution (precipitating agent).

    • Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

    • Inject supernatant.

  • MRM Transitions:

    • Analyte (Unlabeled): Monitor precursor

      
       Product Ion.
      
    • IS (d5): Monitor precursor

      
       Product Ion (+5 shift if fragment contains the piperidine ring).
      
    • Note: Ensure the Boc group is stable in your source; if labile, monitor the loss of the Boc group (M-100).

References

  • Russak, E. M., et al. (2019).[1] "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 53(2), 211-216.[1]

  • MedChemExpress. "tert-Butyl 4-hydroxypiperidine-1-carboxylate-3,3,4,5,5-d5 Product Monograph." Accessed October 2023.

  • CDN Isotopes. "Isotope Product List: 1523606-18-9." Accessed October 2023.

  • Fisher Scientific. "Safety Data Sheet: 1-Boc-4-hydroxypiperidine (Parent Compound)."

Sources

Foundational

Technical Guide: Stability Profile and Handling of Stable Isotope Labeled N-Boc-Piperidine Derivatives

Topic: Stability of Stable Isotope Labeled N-Boc-Piperidine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Stable Isotope Labeled (S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Stable Isotope Labeled N-Boc-Piperidine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Stable Isotope Labeled (SIL) N-Boc-piperidine derivatives serve as critical internal standards in quantitative mass spectrometry and as metabolic tracers in drug discovery. Their utility hinges on two factors: chemical integrity (resistance to degradation) and isotopic fidelity (resistance to label loss or scrambling). This guide synthesizes the physicochemical stability of the tert-butoxycarbonyl (Boc) protecting group with the kinetic implications of heavy isotope substitution (


, 

,

). While

and

labels exert negligible influence on stability, Deuterium (

) incorporation at

-carbon positions can significantly enhance oxidative stability via the Primary Kinetic Isotope Effect (KIE).

Chemical & Isotopic Stability Matrix

The stability of SIL N-Boc-piperidine is governed by the interplay between the protecting group lability and the piperidine ring's susceptibility to oxidation.

The N-Boc Protecting Group

The Boc group is a carbamate ester, kinetically stable to nucleophilic attack and basic hydrolysis under standard conditions. Its primary degradation pathway is acid-catalyzed hydrolysis .

  • Mechanism: Protonation of the carbonyl oxygen followed by cleavage of the tert-butyl-oxygen bond, releasing isobutylene and carbamic acid (which spontaneously decarboxylates to the free amine).

  • Critical Threshold: Stability is compromised at pH < 4. Trace acids (e.g., HCl vapors, residual TFA from synthesis) catalyze rapid deprotection.

The Piperidine Scaffold

The piperidine ring is a saturated heterocycle. While chemically robust, secondary amines (and their carbamate derivatives) are susceptible to oxidative degradation at the


-carbon positions (adjacent to nitrogen).
  • Pathway: Hydrogen abstraction

    
     radical formation 
    
    
    
    reaction with molecular oxygen
    
    
    iminium ion/enamine formation.
Isotope-Specific Stability Effects

The type and location of the isotope label dictate whether the stability profile deviates from the unlabeled analogue.

IsotopeLocationEffect on Chemical StabilityMechanism
Carbon-13 (

)
Ring CarbonsNeutral Mass difference (12 vs 13) is insufficient to alter bond dissociation energies significantly.
Nitrogen-15 (

)
HeteroatomNeutral No significant kinetic isotope effect on N-C bond cleavage.
Deuterium (

)

-Carbons (C2/C6)
Enhanced (Stabilizing) Primary Kinetic Isotope Effect (KIE): C-D bonds are stronger than C-H bonds due to lower zero-point energy.[1] Breaking a C-D bond (rate-limiting step in oxidation) requires more activation energy (

).
Deuterium (

)

-Carbons
Neutral to Slight Secondary KIEs are generally negligible for shelf-stability.

Degradation Pathways and Mechanisms[2]

Understanding the "Why" allows for the design of robust storage protocols. The two dominant failure modes are Acidolysis and Oxidative Dealkylation.

Acidolysis (Boc Removal)

The presence of protic acids initiates the loss of the Boc group. This is an autocatalytic risk if the degradation products are acidic, though here the products (isobutylene, CO2, amine salt) are generally neutral or basic.

Oxidative Dealkylation (Metabolic & Chemical)

In drug metabolism (and prolonged storage under UV/Air), the


-carbon is the "soft spot."
  • Unlabeled:

    
    
    
  • Deuterated: The C-D bond resists this initial abstraction. This is why deuterated internal standards often show higher recovery rates in oxidative stress tests.

Visualization of Degradation Logic

The following diagram maps the degradation logic and the intervention points for stability.

DegradationPathways Compound N-Boc-Piperidine (SIL) Intermed1 Protonated Carbamate Compound->Intermed1 + H+ (Fast) Intermed2 Alpha-Carbon Radical Compound->Intermed2 H-Abstraction Acid Acid Exposure (pH < 4) Acid->Intermed1 Oxidant Oxidants / UV / Air Oxidant->Intermed2 Product1 Free Piperidine Salt + Isobutylene + CO2 Intermed1->Product1 t-Butyl Cation Loss (Rate Limiting) Product2 Oxidized Derivative (Iminium/Enamine) Intermed2->Product2 + O2 Deuterium Deuterium Label (Alpha Position) Deuterium->Intermed2 BLOCKS (Primary KIE) Increases Stability

Caption: Mechanistic pathways for N-Boc-piperidine degradation. Green node highlights the stabilizing effect of Deuterium labeling at the alpha-carbon.

Experimental Protocols for Stability Assessment

As a scientist, you must validate the stability of your specific lot. Do not rely solely on certificates of analysis (CoA) older than 6 months.

Protocol: Forced Degradation (Stress Testing)

This protocol determines the "breaking point" of your SIL standard.

Materials:

  • SIL N-Boc-Piperidine (1 mg)

  • Solvents: Acetonitrile (HPLC grade), 0.1 M HCl, 0.1 M NaOH, 3% H2O2.

  • Analysis: HPLC-UV or LC-MS.

Workflow:

  • Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile.

  • Acid Stress: Mix 100 µL stock + 100 µL 0.1 M HCl. Incubate at RT for 1, 4, and 24 hours.

  • Base Stress: Mix 100 µL stock + 100 µL 0.1 M NaOH. Incubate at RT for 24 hours.

  • Oxidative Stress: Mix 100 µL stock + 100 µL 3% H2O2. Incubate at RT for 24 hours.

  • Quenching: Neutralize acid/base samples immediately before injection.

  • Analysis: Monitor for disappearance of parent peak and appearance of de-Boc (M-100) or oxidized species (M+16).

Acceptance Criteria:

  • Acid: < 5% degradation at 1 hour (Boc is acid labile, expect degradation here).

  • Base: < 1% degradation at 24 hours (Boc should be stable).

  • Oxidative: < 2% degradation (demonstrates storage stability against air).

Protocol: Isotopic Purity Verification

Ensure no "back-exchange" of Deuterium has occurred (rare for C-D, but essential for validation).

  • Technique: High-Resolution Mass Spectrometry (HRMS).

  • Method: Direct infusion or LC-MS.

  • Calculation: Compare the isotopic distribution envelope of the stored sample against the theoretical distribution.

  • Fail Condition: An increase in the M-1 (or M-2, etc.) abundance relative to the M+0 (labeled) peak indicates label loss.

Best Practices for Storage & Handling

Based on the chemical profile, the following "Golden Rules" ensure multi-year stability.

Storage Conditions
  • Temperature: -20°C is standard. -80°C is preferred for long-term banking (>2 years).

  • Atmosphere: Store under Argon or Nitrogen.[2] Oxygen is the enemy of the piperidine ring over long durations.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may leach plasticizers or allow gas permeation.

  • State: Store as a solid powder . Solutions are significantly less stable due to solvent-mediated reactions and dissolved oxygen.

Handling in Solution
  • Solvent Choice: Methanol or Acetonitrile are excellent. Avoid acidic solvents (unbuffered water, chloroform stabilized with HCl).

  • Usage Window: Once dissolved, use within 24-48 hours or re-freeze aliquots immediately.

  • Thaw Cycles: Limit to < 3 freeze-thaw cycles. Condensation introduces water, promoting hydrolysis.

Summary Data Table: Stability Expectations
ConditionFormExpected StabilityNotes
-20°C, Inert Gas Solid> 5 YearsOptimal storage condition.
+4°C, Air Solid1 - 2 YearsAcceptable for active working stocks.
RT (25°C), Solution MeCN/MeOH1 WeekPotential for solvent evaporation and slow oxidation.
Acidic Solution (pH < 2) Aqueous< 1 HourRapid Boc deprotection.
Basic Solution (pH > 10) Aqueous> 24 HoursBoc is generally base-stable.

Stability Testing Workflow Diagram

This self-validating workflow ensures that any degradation is detected before the compound is used in critical assays.

StabilityWorkflow Start Received SIL N-Boc-Piperidine InitialQC Initial QC: LC-MS (Purity) + NMR (Structure) Start->InitialQC Storage Storage: -20°C, Argon, Amber Vial InitialQC->Storage Usage Prepare Working Solution Storage->Usage On Demand Check Pre-Assay Check: Is peak area consistent? Usage->Check Pass Proceed to Assay Check->Pass Yes Fail Investigate Degradation Check->Fail No RootCause Root Cause Analysis: 1. Check pH (Acidic?) 2. Check Color (Yellow = Oxidation) 3. Check MS (M-100 = de-Boc) Fail->RootCause

Caption: Decision logic for maintaining and verifying SIL standard integrity.

References

  • Ashworth, I. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Journal of Organic Chemistry. Retrieved from [Link]

  • Vanderbilt University. (2025). The kinetic isotope effect in the search for deuterated drugs. Retrieved from [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development. Retrieved from [Link]

Sources

Exploratory

Physical characteristics of d5-labeled 4-hydroxypiperidine intermediates

An In-depth Technical Guide to the Physical Characteristics of d5-Labeled 4-Hydroxypiperidine Intermediates Abstract This technical guide provides a comprehensive examination of the core physical and chemical characteris...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Characteristics of d5-Labeled 4-Hydroxypiperidine Intermediates

Abstract

This technical guide provides a comprehensive examination of the core physical and chemical characteristics of d5-labeled 4-hydroxypiperidine (4-Piperidinol-3,3,4,5,5-d5). As a stable isotope-labeled (SIL) derivative of a common pharmaceutical scaffold, this compound is a critical internal standard for high-sensitivity quantitative bioanalysis using mass spectrometry. This document is intended for researchers, analytical chemists, and drug development professionals, offering not only a summary of key properties but also the scientific rationale behind their determination and application. Detailed, field-tested protocols for characterization are provided to ensure scientific integrity and reproducibility in a laboratory setting.

Introduction: The Critical Role of d5-4-Hydroxypiperidine in Quantitative Analysis

In modern pharmaceutical development and bioanalysis, accuracy and precision are paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for quantifying drug molecules and their metabolites in complex biological matrices. The reliability of these assays hinges on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[1]

Stable isotope-labeled internal standards are widely considered the ideal choice because their physicochemical behavior is nearly identical to that of the unlabeled analyte.[2][3] They co-elute chromatographically and experience similar ionization efficiency and matrix effects, yet are distinguishable by their difference in mass. d5-Labeled 4-hydroxypiperidine serves this exact purpose for assays involving parent drugs that contain the 4-hydroxypiperidine moiety, a common structural motif in medicinal chemistry.[4][5] Understanding its fundamental physical properties is therefore not an academic exercise, but a prerequisite for developing robust, reproducible, and validated bioanalytical methods.[6][7]

Molecular Identity and Core Physicochemical Properties

The foundational characteristics of d5-4-hydroxypiperidine define its identity and handling requirements. The deuteration at five specific positions provides a +5 Dalton mass shift from the endogenous analogue, which is ideal for mass spectrometric differentiation.

  • Synonym(s): 4-Piperidinol-3,3,4,5,5-d5[8]

  • Chemical Formula: C₅D₅H₆NO[8]

  • CAS Number: 1219799-35-5[8]

Below is the molecular structure of 4-Hydroxypiperidine-3,3,4,5,5-d5, with deuterium atoms explicitly labeled.

Caption: Molecular structure of d5-4-hydroxypiperidine.

Table 1: Summary of Physical and Chemical Properties
PropertyValueSource(s)
Molecular Weight 106.18 g/mol [8]
Appearance Solid[8]
Boiling Point 108-114 °C at 10 mmHg[8]
Melting Point Expected to be similar to the non-deuterated range of 86-90 °C.[9][10][11]
Solubility Soluble in water; slightly soluble in chloroform and methanol.[9][12]
Isotopic Purity ≥98 atom % D[8]
Chemical Purity ≥98%[8]
Mass Shift M+5[8]

In-Depth Analysis and Characterization Protocols

Appearance, Melting Point, and Solubility

Appearance: d5-4-Hydroxypiperidine is typically supplied as a solid, often an off-white or pale yellow crystalline powder.[8][13] This physical state is convenient for weighing and preparation of standard solutions.

Melting Point: The melting point is a critical indicator of purity. For the non-deuterated analogue, the melting point is reported in the range of 86-90 °C.[9][10][11] Isotopic substitution with deuterium results in a slightly higher molecular weight and can subtly affect crystal lattice forces, but typically does not alter the melting point dramatically. A sharp melting range (e.g., within 1-2 °C) for the d5-labeled compound is indicative of high purity.

  • Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

  • Validation: A narrow range confirms high purity. A broad or depressed melting range suggests the presence of impurities.

Solubility: The solubility profile dictates the choice of solvents for stock solution preparation and analytical dilutions. Based on its non-deuterated counterpart, d5-4-hydroxypiperidine is expected to be soluble in water and polar organic solvents.[9][12] The hydroxyl and secondary amine groups allow for hydrogen bonding, contributing to its aqueous solubility.

  • Solvent Selection: Choose a range of solvents (e.g., water, methanol, acetonitrile, dichloromethane, hexane).

  • Sample Preparation: Add approximately 1-2 mg of the compound to a small vial.

  • Solvent Addition: Add the selected solvent dropwise (e.g., 100 µL increments) while vortexing.

  • Observation: Observe the dissolution. Continue adding solvent up to a defined volume (e.g., 1 mL).

  • Classification:

    • Soluble: A clear solution is formed.

    • Slightly Soluble: A significant portion dissolves, but some solid remains.

    • Insoluble: The solid does not appear to dissolve.

  • Causality: This assessment is critical for preparing concentrated stock solutions. For LC-MS applications, ensuring solubility in a solvent compatible with the mobile phase (like methanol or acetonitrile) is essential to prevent precipitation in the analytical system.

Spectroscopic and Chromatographic Profile

The definitive confirmation of identity, purity, and isotopic labeling is achieved through a combination of spectroscopic and spectrometric techniques.

Caption: Analytical workflow for structural confirmation.

Mass Spectrometry (MS): This is the most critical technique for an internal standard. The analysis confirms the molecular weight and the mass shift relative to the unlabeled analyte.[8] In a typical LC-MS/MS experiment, a specific mass transition for the d5-labeled standard is monitored alongside the transition for the analyte, ensuring specificity and accurate quantification.

  • Expected Observation: The protonated molecule [M+H]⁺ should appear at m/z 107.19, which is 5 Daltons higher than the unlabeled analogue (m/z 102.14). High-resolution mass spectrometry can confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides an unambiguous confirmation of the molecular structure and the precise location of the deuterium labels.[6]

  • ¹H NMR: The key diagnostic feature is the absence of proton signals corresponding to the C3, C4, and C5 positions of the piperidine ring. The remaining signals for the protons at C2 and C6 will appear as multiplets. The N-H and O-H protons will be visible, though their chemical shifts can be variable and they may be exchangeable with D₂O.

  • ¹³C NMR: The carbon signals for C3, C4, and C5 will be significantly attenuated and will appear as multiplets due to coupling with deuterium (a spin-1 nucleus). This provides definitive proof of the deuteration sites.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups.

  • Expected Observation: The spectrum will be dominated by a broad O-H stretching band around 3300-3400 cm⁻¹. A key diagnostic feature for deuteration will be the appearance of C-D stretching vibrations, which occur at a lower frequency (around 2100-2250 cm⁻¹) than C-H stretches (2850-3000 cm⁻¹).[14][15]

Purity, Stability, and Handling

Purity: For use as an internal standard, both high chemical purity and high isotopic purity are essential.[7]

  • Chemical Purity: Impurities can introduce interfering signals in the MS analysis. A purity of ≥98% is standard.[8]

  • Isotopic Purity: This refers to the percentage of molecules that contain the specified number of deuterium atoms (in this case, five). High isotopic purity (e.g., ≥98 atom % D) is crucial to prevent "crosstalk," where the MS signal from the internal standard contributes to the signal of the unlabeled analyte, leading to inaccurate quantification.[7][8]

Stability and Storage: The non-deuterated analogue is known to be hygroscopic (absorbs moisture from the air).[9][10] Therefore, d5-4-hydroxypiperidine should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and moisture absorption.

Conclusion

d5-Labeled 4-hydroxypiperidine is a high-fidelity tool for demanding bioanalytical applications. Its physical characteristics—solid form, predictable solubility, and distinct spectroscopic profile—make it a reliable internal standard. The key to its utility lies in the +5 Dalton mass shift, confirmed by mass spectrometry, and the precise positional labeling of deuterium, verified by NMR. By following the rigorous characterization protocols outlined in this guide, researchers can ensure the identity, purity, and stability of this critical reagent, thereby upholding the integrity and trustworthiness of their quantitative data in drug discovery and development.

References

  • 4-Hydroxypiperidine. Bouling Chemical Co., Limited.[Link]

  • 4-Hydroxypiperidine-d5 Hydrochloride. PubChem, National Center for Biotechnology Information.[Link]

  • Piperidin-4-ol. PubChem, National Center for Biotechnology Information.[Link]

  • Mass spectra and three-dimensional structure of 4-hydroxypiperidine derivatives. ElectronicsAndBooks.[Link]

  • 4-Hydroxypiperidine (4-Piperidinol). Alchemist-chem.[Link]

  • 4-Hydroxypiperidine Mass Spectrum. NIST WebBook.[Link]

  • 4-Hydroxypiperidine IR Spectrum. NIST WebBook.[Link]

  • Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. KoreaScience.[Link]

  • 4-Hydroxypiperidine Properties. Chemdad Co., Ltd.[Link]

  • 4-Hydroxypiperidine Physico-chemical Properties. ChemBK.[Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate.[Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis. Shimadzu.[Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Royal Society of Chemistry.[Link]

  • Analytical Characterization of Deuterated Compounds. ResolveMass Laboratories Inc.[Link]

  • 4-Hydroxypiperidine Notes. NIST WebBook.[Link]

  • N-Hydroxypiperidine. Wikipedia.[Link]

  • Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed.[Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Alsachim.[Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace.[Link]

Sources

Foundational

Beyond the SDS: Comprehensive Safety, Handling, and Application Guide for 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC

Introduction: The Strategic Role of Deuterated Building Blocks Standard Safety Data Sheets (SDS) provide baseline compliance for chemical handling, but they often lack the mechanistic context required by drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Deuterated Building Blocks

Standard Safety Data Sheets (SDS) provide baseline compliance for chemical handling, but they often lack the mechanistic context required by drug development professionals. 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC is a highly specialized biochemical reagent. It features a dual-functional architecture: an N-Boc (tert-butoxycarbonyl) protecting group that ensures amine stability during complex multi-step syntheses, and a d5-isotopic label that serves as a robust internal standard for LC-MS/MS quantification[1].

Because deuteration can significantly alter the pharmacokinetic and metabolic profiles of drugs via the kinetic isotope effect[1], preserving the isotopic integrity and chemical stability of this compound is paramount. This whitepaper translates standard SDS hazard codes into actionable, causality-driven laboratory protocols.

Physicochemical Profiling & Hazard Causality

To design safe handling procedures, we must first understand the physical and chemical parameters that dictate the compound's behavior in the laboratory environment.

Quantitative Physicochemical Data
PropertyValueReference
Chemical Name 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC[2]
CAS Number (Deuterated) 1523606-18-9[2]
CAS Number (Unlabeled) 109384-19-2[3]
Molecular Formula C10H14D5NO3[4]
Molecular Weight 206.30 g/mol (d5) / 201.26 g/mol (Unlabeled)[3]
Melting Point 61 - 65 °C[3]
Appearance White to cream solid/powder[2]
Mechanistic Breakdown of Hazards

According to standardized safety data, this compound presents specific occupational hazards[5]. Understanding the why behind these hazards is critical for effective mitigation:

  • Category 2 Serious Eye & Skin Irritation: The free hydroxyl (-OH) group at the 4-position acts as a strong hydrogen bond donor and acceptor. Upon contact with the moisture-rich mucin layer of the corneal epithelium or skin proteins, it induces localized protein denaturation and inflammation[5].

  • STOT SE 3 (Respiratory Irritation): With a melting point of 61–65 °C, the compound exists as a fine powder at ambient temperatures[3]. Agitation during weighing generates respirable airborne dust. Inhalation leads to deposition in the upper respiratory tract, where the compound dissolves in mucosal fluids, triggering an acute irritant response[5].

HazardLogic Compound 4-Hydroxypiperidine-d5-N-t-BOC Solid Powder ExpEye Ocular Contact (Dust/Transfer) Compound->ExpEye ExpResp Inhalation (Airborne Particles) Compound->ExpResp HazEye Category 2 Eye Irritation (Mucosal Interaction) ExpEye->HazEye HazResp STOT SE 3 (Respiratory Tract Irritation) ExpResp->HazResp MitEye PPE: Safety Goggles & Face Shield HazEye->MitEye MitResp Engineering Control: Fume Hood (P261) HazResp->MitResp

Hazard causality and mitigation pathway for 4-Hydroxypiperidine-d5-N-t-BOC.

Chemical Stability & Isotopic Integrity

The N-Boc protecting group provides steric hindrance and electronic deactivation of the piperidine nitrogen, rendering it stable against nucleophiles and bases. However, it is fundamentally incompatible with strong acids and strong oxidizing agents[5]. Exposure to ambient acidic vapors will cause premature deprotection.

Isotopic Stability: The d5-isotopic label is strategically positioned on the carbon backbone of the piperidine ring (positions 3,3,4,5,5). Unlike deuterium atoms attached to heteroatoms (e.g., -OD or -ND), which are subject to rapid hydrogen-deuterium (H/D) exchange in protic solvents, these C-D bonds possess higher bond dissociation energies than their C-H counterparts. This ensures the isotopic purity remains intact during aqueous workups and physiological assays[1].

Self-Validating Synthetic Workflow: Acidic Cleavage of N-Boc

To utilize the piperidine nitrogen in downstream drug synthesis, the Boc group must be safely removed. The following protocol outlines a self-validating system for acidic deprotection, ensuring safety, high yield, and the prevention of isotopic scrambling.

Workflow Step1 1. Dissolve SM in DCM (0.1 M, 0°C) Step2 2. Add 20% TFA (Exothermic Control) Step1->Step2 Step3 3. Stir at RT (Isobutylene & CO2 loss) Step2->Step3 Validate 4. TLC / LC-MS Check (Ninhydrin active?) Step3->Validate Incomplete Incomplete: Continue Stirring Validate->Incomplete No Complete Complete: Evaporate & Neutralize Validate->Complete Yes Incomplete->Step3 Product 4-Hydroxypiperidine-d5 (Free Amine) Complete->Product

Self-validating synthetic workflow for the acidic deprotection of the N-Boc group.

Step-by-Step Methodology

Step 1: Reaction Setup & Exothermic Control

  • Action: In a properly ventilated fume hood (to mitigate STOT SE 3 hazards), dissolve 1.0 equivalent of 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. Cool the flask to 0 °C using an ice bath.

  • Causality: The initial protonation of the Boc group is highly exothermic. Cooling prevents localized heating, which could lead to solvent boil-off, unwanted side reactions, or degradation of the piperidine ring.

Step 2: Acidic Cleavage

  • Action: Dropwise, add trifluoroacetic acid (TFA) to reach a final concentration of 20% v/v. Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

  • Causality: TFA provides the necessary acidity to protonate the tert-butyl carbamate. The reaction is entropically driven to completion by the irreversible generation and release of isobutylene gas and CO2.

Step 3: Self-Validation (TLC & LC-MS Check)

  • Action: Spot the reaction mixture alongside the starting material on a silica TLC plate. Develop in 10% MeOH/DCM. Stain with Ninhydrin solution and heat.

  • Causality: This is a built-in validation checkpoint. The starting N-Boc compound lacks a free amine and will not react with Ninhydrin. The successful formation of the deprotected secondary amine (4-hydroxypiperidine-d5) will yield a bright pink/purple spot at the baseline, validating the reaction's completion without requiring premature isolation.

Step 4: Workup & Specialized Extraction

  • Action: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Neutralize the resulting TFA salt with saturated aqueous NaHCO3 until pH 8-9. Extract the aqueous layer using a mixture of 10% isopropanol in chloroform (3x).

  • Causality: The deprotected 4-hydroxypiperidine is highly polar and water-soluble. Standard extraction with pure DCM or Ethyl Acetate will result in poor recovery. The addition of 10% isopropanol disrupts the hydration shell around the amine and hydroxyl groups, significantly improving the partition coefficient into the organic phase.

References

Sources

Exploratory

Precision Deuteration of Piperidine Scaffolds in Medicinal Chemistry: Mechanistic Insights and Synthetic Workflows

Executive Summary: The Strategic Role of Piperidine and Deuterium Piperidine is the most commonly occurring N-heterocycle in FDA-approved small-molecule drugs, serving as the structural backbone for blockbuster therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Role of Piperidine and Deuterium

Piperidine is the most commonly occurring N-heterocycle in FDA-approved small-molecule drugs, serving as the structural backbone for blockbuster therapeutics such as Ritalin®, Plavix®, and Evista®[1],[2]. Despite its pharmacological utility, the piperidine ring is highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism, which frequently leads to rapid drug clearance, attritional loss, and the generation of toxic metabolites[3].

The FDA's 2017 approval of deutetrabenazine (Austedo®)—the first deuterated drug to reach the market—validated the strategic incorporation of deuterium to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles[2],[4]. By leveraging the Kinetic Isotope Effect (KIE) , medicinal chemists can selectively deuterate piperidine scaffolds to create metabolic bottlenecks, thereby extending drug half-life and shunting metabolism toward desired bioactivation pathways[5],[6]. This whitepaper explores the mechanistic causality of piperidine deuteration and provides self-validating synthetic protocols for achieving precision regio- and stereoselectivity.

The Quantum Mechanics of Stability: Kinetic Isotope Effects (KIE)

The entire premise of deuterated drug design is grounded in quantum mechanics. Because a deuterium atom has twice the mass of a protium (hydrogen) atom, the carbon-deuterium (C-D) bond exhibits a significantly lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond[5],[7].

Causality in Drug Design: For a CYP450 enzyme to oxidize a piperidine ring (typically at the


-carbon adjacent to the nitrogen), it must supply enough activation energy to cleave the C-H bond. Because the C-D bond sits lower in the potential energy well, breaking it requires substantially more energy[5]. If the cleavage of this specific bond is the rate-determining step in the drug's metabolic pathway, replacing hydrogen with deuterium triggers a Primary Kinetic Isotope Effect , slowing the reaction rate by a factor of up to 6 to 10[5],[7].

Targeted Metabolic Shunting: The Clopidogrel Paradigm

The therapeutic efficacy of the antiplatelet prodrug Clopidogrel (Plavix®) is notoriously hindered by high intersubject variability and clinical resistance[3]. Clopidogrel requires hepatic CYP450 enzymes to oxidize its thiophene ring for bioactivation. However, approximately 85% of the prodrug is lost to esterase hydrolysis, and the remaining fraction suffers from extensive attritional metabolism via the oxidation of its piperidine moiety[3],[8].

By synthesizing deuterated piperidine analogues (e.g.,


-CPG), researchers successfully inhibited the attritional piperidine oxidation. This localized stabilization forced the CYP450 enzymes to process the molecule via the alternative thiophene oxidation pathway—a phenomenon known as metabolic shunting [3],[8].

G CPG Clopidogrel (d0 or d4-Piperidine) CYP Hepatic CYP450 Enzymes CPG->CYP Attr Piperidine Oxidation (Attritional Pathway) CYP->Attr d0-CPG (Fast) Act Thiophene 2-Oxidation (Bioactivation) CYP->Act d4-CPG (Shunt) Inact Inactive Metabolites (Excreted) Attr->Inact ActiveMet Active Metabolite (P2Y12 Inhibition) Act->ActiveMet

Fig 1: CYP450-mediated metabolic shunting of deuterated clopidogrel towards bioactivation.

Quantitative Pharmacological Impact

The targeted metabolic shift directly correlates with enhanced pharmacodynamic outcomes, as summarized in Table 1 based on in vitro and in vivo rat model studies[3],[8].

Compound VariantStructural ModificationPrimary CYP450 PathwayPharmacological Outcome

-CPG
(Standard)
None (Protium Piperidine)Piperidine Oxidation (Attritional)High clinical variability; low active metabolite yield.

-CPG
Partial Piperidine DeuterationMixedModerate increase in bioactivation.

-CPG /

-CPG
Selective Piperidine DeuterationThiophene 2-Oxidation (Bioactivation)Significant bioactivation potentiation; superior ADP-induced platelet inhibition.

Advanced Synthetic Methodologies for Precision Deuteration

Historically, achieving high levels of deuterium incorporation at specific piperidine target sites without over- or under-deuteration has been a major synthetic bottleneck[1]. Modern approaches utilize chemo-enzymatic cascades and radical-driven hydroaminations to ensure strict regio- and stereocontrol.

G step1 Activated Pyridinium Salt step2 Regioselective Reduction (NaBD4) step1->step2 step3 Deuterated Enamine / THP step2->step3 Chemical Step step4 Biocatalytic Ene-Imine Reductase with NAD(P)D step3->step4 step5 Chiral Deuterated Piperidine step4->step5 Enzymatic Step

Fig 2: Chemo-enzymatic workflow for the stereoselective synthesis of deuterated piperidines.

Protocol A: Chemo-Enzymatic Dearomatization of Activated Pyridines

This protocol utilizes a stereoselective one-pot amine oxidase/ene-imine reductase cascade to convert N-substituted tetrahydropyridines (THPs) into stereo-defined 3- and 3,4-substituted piperidines[9],[10].

  • Step 1: Pyridinium Activation. React a substituted pyridine precursor with an alkylating agent (e.g., allyl bromide) to form an electrophilic N-alkylpyridinium salt.

  • Step 2: Regioselective Deuteride Addition. Treat the pyridinium salt with sodium borodeuteride (

    
    ) at 
    
    
    
    . Causality: The low temperature and specific hydride source ensure regioselective reduction, yielding a deuterated enamine/THP intermediate without over-reduction[1],[9].
  • Step 3: Biocatalytic Asymmetric Reduction. Introduce an Ene-Imine Reductase (EneIRED) along with Glucose Dehydrogenase (GDH) and D-glucose-1-

    
    . Causality: The GDH/D-glucose-1-
    
    
    
    system generates deuterated NAD(P)D in situ. The EneIRED enzyme protonates the enamine to an iminium species, followed by a highly stereoselective deuteride transfer from NAD(P)D to yield the chiral piperidine[9],[10].
  • Validation Checkpoint: Extract the product using ethyl acetate. Validate isotopic purity (

    
     deuterium incorporation) via 
    
    
    
    -NMR and HRMS. Confirm stereoselectivity (
    
    
    ee) using chiral stationary phase HPLC[9].
Protocol B: Solvated Electron-Driven Hydroamination

This metal-free protocol leverages solvated electrons to drive the anti-Markovnikov hydroamination of unactivated olefins, utilizing N-deuterated piperidine as both the reactant and the hydrogen-atom transfer (HAT) donor[11].

  • Step 1: Amine Deuteration. Dissolve piperidine in a green solvent system and exchange the N-H proton with deuterium using

    
     to quantitatively form N-deuterated piperidine.
    
  • Step 2: Olefin Addition & Solvated Electron Generation. Add the target allylarene. Introduce substoichiometric lithium metal to generate solvated electrons. Causality: The solvated electrons initiate a Single Electron Transfer (SET) / Proton Transfer (PT) sequence, forming a radical intermediate[11].

  • Step 3: Rate-Determining HAT. The N-deuterated piperidine donates its deuterium atom to the radical intermediate. Causality: Because the N-D bond is stronger than the N-H bond, this HAT step is the rate-determining step of the entire catalytic cycle[11].

  • Validation Checkpoint: Monitor the reaction kinetics via GC-MS. The self-validating proof of mechanism is the observation of the Kinetic Isotope Effect: the N-H reaction will reach full conversion in ~30 minutes, whereas the N-D analogue will require ~1 hour to reach completion[11].

Conclusion

The integration of deuterated piperidine scaffolds represents a paradigm shift in medicinal chemistry. By exploiting the zero-point energy differentials of C-D bonds, drug developers can engineer precise metabolic bottlenecks that rescue highly attritional prodrugs—as demonstrated by the clopidogrel metabolic shunt[3],[5]. Supported by advanced chemo-enzymatic and radical-driven synthetic protocols[9],[11], precision deuteration has transitioned from a theoretical concept to a highly scalable, self-validating engine for next-generation API design.

References

  • . Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design.

  • . Designing chemical systems for precision deuteration of medicinal building blocks. 3.. Deuterated Clopidogrel Analogues as a New Generation of Antiplatelet Agents.

  • . Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.

  • . Solvated Electron-Driven Hydroamination of Olefins. 6.. Deuterated zamifenacin derivatives.

Sources

Protocols & Analytical Methods

Method

Comprehensive Application Note: Synthesis Protocols and Metabolic Stabilization Using 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC

Introduction and Strategic Rationale The incorporation of stable heavy isotopes, particularly deuterium, into small-molecule active pharmaceutical ingredients (APIs) has revolutionized modern drug discovery[1]. The piper...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The incorporation of stable heavy isotopes, particularly deuterium, into small-molecule active pharmaceutical ingredients (APIs) has revolutionized modern drug discovery[1]. The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs; however, it is highly susceptible to cytochrome P450 (CYP)-mediated attritional metabolism, specifically via oxidation at the


- and 

-carbons[2].

4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC (CAS: 1523606-18-9) is a highly specialized, isotopically labeled building block designed to overcome these pharmacokinetic liabilities[3]. By replacing protium with deuterium at the 3, 4, and 5 positions, researchers can leverage the primary Kinetic Isotope Effect (KIE)[2]. Because the C–D bond is approximately 6–9 times stronger than the C–H bond, CYP-mediated ring oxidation is significantly attenuated, shunting metabolism toward desired pathways and improving the drug's half-life[4]. Furthermore, this compound is an essential precursor for synthesizing internal standards used in quantitative LC-MS/MS bioanalysis[1].

Physicochemical & Structural Data

To ensure reproducible experimental design, the fundamental properties of the d5-labeled building block are summarized below.

PropertySpecification
Chemical Name tert-Butyl 4-hydroxypiperidine-1-carboxylate-3,3,4,5,5-d5
Synonyms 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC; 1-Boc-4-hydroxypiperidine-d5
CAS Registry Number 1523606-18-9[5]
Molecular Formula C

H

D

NO

[1]
Molecular Weight 206.30 g/mol
Isotopic Purity

98 atom % D[6]
Appearance White to off-white crystalline solid[7]
Primary Utility Pharmacokinetic optimization; LC-MS/MS internal standards[1],[6]

Mechanistic Insights: Preserving Isotopic Fidelity (E-E-A-T)

A critical failure point in deuterated drug synthesis is the inadvertent loss of the isotopic label during downstream functionalization.

  • Contraindicated Pathways (Loss of d5): Standard oxidation of the C4-hydroxyl group using Swern (DMSO/Oxalyl chloride)[8] or Dess-Martin Periodinane (DMP)[9] is highly efficient for unlabeled N-Boc-4-hydroxypiperidine. However, applying these conditions to the d5-isotopologue inherently abstracts the deuterium atom at the C4 position, downgrading the molecule to a d4-piperidone derivative.

  • Recommended Pathways (Preservation of d5): To maintain the integrity of the 3,3,4,5,5-d5 labeling, functionalization must occur via the oxygen atom without breaking the C4–D bond. O-alkylation, esterification, or Mitsunobu etherification [10] are the structurally validated choices for elaborating this scaffold while preserving maximum metabolic stability.

Synthetic Workflow Diagram

The following workflow illustrates the logical sequence for functionalizing the d5-piperidine core while strictly maintaining its isotopic fidelity.

G A N-Boc-4-OH-piperidine-d5 (Starting Material) B Mitsunobu Coupling (Preserves C4-Deuterium) A->B PPh3, DIAD Ar-OH, THF C N-Boc-Ether-d5 (Intermediate) B->C D TFA/DCM Deprotection (Cleaves Boc) C->D E Target API-d5 (Metabolically Stable) D->E -Isobutylene -CO2

Synthetic workflow preserving d5-isotopic fidelity during API functionalization.

Experimental Protocols

Protocol A: Mitsunobu Etherification (Preserving d5-Labeling)

This procedure utilizes the Mitsunobu reaction to couple 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC with a phenolic pharmacophore, inverting the C4 stereocenter (if chiral) while leaving the C4–D bond completely intact[10].

Materials:

  • 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC (1.0 equiv)

  • Phenol derivative (e.g., 2-benzylphenol) (1.1 equiv)[11]

  • Triphenylphosphine (PPh

    
    ) (1.5 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Purge a dry, round-bottom flask with argon. Dissolve the d5-piperidine starting material, the phenol derivative, and PPh

    
     in anhydrous THF (0.2 M concentration).
    
  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling is mandatory to control the exothermic formation of the highly reactive betaine intermediate between PPh

    
     and DIAD, preventing the formation of unwanted elimination byproducts.
    
  • Reagent Addition: Add DIAD dropwise over 15 minutes. Causality: DIAD is selected over DEAD due to its superior safety profile and reduced toxicity, while maintaining identical coupling efficacy[11].

  • Reaction Propagation: Allow the mixture to slowly warm to room temperature and stir for 16–20 hours[11]. Monitor progression via LC-MS or TLC.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the N-Boc-ether-d5 intermediate.

Protocol B: Selective N-Boc Deprotection

To utilize the piperidine nitrogen for subsequent amide coupling or reductive amination, the tert-butoxycarbonyl (Boc) group must be removed[7].

Materials:

  • N-Boc-ether-d5 intermediate (1.0 equiv)

  • Trifluoroacetic acid (TFA) (20% v/v)[10]

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Boc-ether-d5 intermediate in anhydrous DCM (0.1 M).

  • Acidification: Slowly add TFA to achieve a 20% v/v concentration. Causality: Anhydrous TFA/DCM is chosen over aqueous HCl reflux. Strong aqueous acids require harsh basic workups that can induce unwanted H/D exchange at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -carbons (positions 3 and 5) if adjacent electron-withdrawing groups are present. TFA ensures a clean, anhydrous cleavage.
    
  • Cleavage: Stir at room temperature for 2–4 hours until the evolution of isobutylene gas ceases and TLC indicates complete consumption of the starting material[11].

  • Isolation: Concentrate the reaction in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (3x) to remove residual trace acid, yielding the pure d5-piperidine TFA salt ready for immediate downstream use.

Quantitative Data: Reaction Optimization

The table below summarizes the expected outcomes when applying various functionalization strategies to the d5-piperidine scaffold, highlighting the critical nature of reaction selection for isotopic preservation.

Reaction TypeReagents / ConditionsYield (%)Isotopic Purity RetentionMechanistic Outcome
Mitsunobu Etherification PPh

, DIAD, Ar-OH, THF, RT[11]
75 - 85%>99% (d5 retained) C–O bond formation; C4–D bond intact.
O-Alkylation NaH, R-Br, DMF, 0 °C to RT60 - 70%>99% (d5 retained) Direct etherification; no C–D cleavage.
Swern Oxidation (COCl)

, DMSO, Et

N, -78 °C[8]
>90%0% (d5

d4)
C4–OH oxidized to ketone; C4–D abstracted.
Boc Deprotection 20% TFA in DCM, RT[10]>95%>99% (d5 retained) Clean N-deprotection; no H/D exchange.

References

  • Source: medchemexpress.
  • Source: cymitquimica.
  • Source: cymitquimica.
  • Source: leyan.
  • Source: nih.
  • Source: acs.
  • Source: resolvemass.
  • Source: benchchem.
  • Source: nih.
  • Source: acs.
  • Source: benchchem.
  • Source: scribd.

Sources

Application

Using N-Boc-4-hydroxypiperidine-d5 as an internal standard in LC-MS

Application Note: Quantitative Analysis of N-Boc-4-hydroxypiperidine using Stable Isotope Dilution LC-MS/MS Executive Summary This application note details the method development and validation strategy for the quantific...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Analysis of N-Boc-4-hydroxypiperidine using Stable Isotope Dilution LC-MS/MS

Executive Summary

This application note details the method development and validation strategy for the quantification of N-Boc-4-hydroxypiperidine (NBHP) in complex matrices using its deuterated analog, N-Boc-4-hydroxypiperidine-d5 (NBHP-d5), as an Internal Standard (IS).

While NBHP is a critical intermediate in the synthesis of piperidine-based pharmaceuticals (e.g., kinase inhibitors), its analysis presents two specific challenges:

  • Matrix Effects: The piperidine core is prone to significant ion suppression in biological fluids or reaction mixtures.[1]

  • Chemical Instability: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile.[1] Standard LC-MS mobile phases containing Trifluoroacetic Acid (TFA) or high concentrations of Formic Acid (FA) can induce on-column degradation, leading to underestimation of the parent compound.

This guide provides a self-validating protocol to ensure data integrity, complying with FDA Bioanalytical Method Validation guidelines.

Chemical & Physical Properties

Understanding the physicochemical properties is the foundation of this method. The "Boc" group increases lipophilicity significantly compared to the naked piperidine, allowing for better retention on C18 columns but introducing acid sensitivity.

PropertyAnalyte (NBHP)Internal Standard (NBHP-d5)Impact on Method
CAS 109384-19-2Var.[1] (Supplier Specific)Reference standards must be >98% purity.
Formula C₁₀H₁₉NO₃C₁₀H₁₄D₅NO₃Mass shift of +5 Da prevents isotopic overlap.[1]
MW 201.26 g/mol ~206.29 g/mol Precursor Ions: [M+H]⁺ 202.3 vs 207.3
LogP ~1.2 (Predicted)~1.2Co-elution ensures identical matrix suppression.[1]
pKa Non-basic (Carbamate)Non-basicThe Boc group masks the basic nitrogen; pH adjustment affects solubility, not ionization state of the amine.

Critical Experimental Considerations

The "Boc-Stability" Check

WARNING: The Boc group is susceptible to cleavage in acidic environments (


) and elevated temperatures.
  • Risk: Using 0.1% TFA or high column temperatures (>40°C) can convert NBHP to 4-hydroxypiperidine during the run.

  • Solution: Use 0.1% Formic Acid (weaker acid) and maintain column temperature at 25-30°C .

  • Validation Step: Inject a neat standard of NBHP. If a peak for 4-hydroxypiperidine (MW 101) appears, the method is too acidic or thermally aggressive.[1]

Isotope Effect & Cross-Talk

NBHP-d5 typically contains deuterium on the piperidine ring.[1]

  • Cross-Talk: Ensure the commercial NBHP-d5 has no >0.5% unlabeled NBHP impurity.

  • Scrambling: Deuterium on the ring is stable; deuterium on the hydroxyl or amide (exchangeable protons) would be useless. Ensure your standard is ring-deuterated.

Experimental Protocol

Reagents & Stock Preparation
  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid.[1]

  • Stock Solutions:

    • Dissolve NBHP and NBHP-d5 separately in MeOH to 1 mg/mL.[1]

    • Store at -20°C. Stability is generally >6 months if kept dry.

Sample Preparation (Protein Precipitation)

This method is designed for plasma or reaction media.[1]

  • Aliquot: Transfer 50 µL of sample into a 1.5 mL tube.

  • Spike IS: Add 10 µL of NBHP-d5 Working Solution (e.g., 500 ng/mL in 50:50 MeOH:H2O).

    • Note: Spiking before extraction corrects for recovery losses.[1]

  • Precipitate: Add 200 µL ice-cold Acetonitrile. Vortex vigorously for 30s.

  • Centrifuge: 10,000 x g for 10 min at 4°C.

  • Dilute: Transfer 100 µL of supernatant to an LC vial containing 400 µL of Water (0.1% Formic Acid).

    • Reasoning: Diluting the organic extract ensures good peak shape on the initial aqueous LC ramp.

LC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% -> 90% B

    • 3.0-4.0 min: 90% B (Wash)

    • 4.0-4.1 min: 90% -> 5% B

    • 4.1-6.0 min: 5% B (Re-equilibration)

Mass Spectrometry (MS):

  • Source: ESI Positive Mode.

  • Transitions (MRM):

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Type
NBHP 202.3146.215Quant (Loss of t-butyl)
NBHP 202.3102.125Qual (Loss of Boc)
NBHP-d5 207.3151.215Quant (IS)
  • Note: The transition 202 -> 146 corresponds to the loss of the isobutene group (

    
    ). This is often more intense than the full Boc loss.
    

Workflow Visualization

The following diagram illustrates the self-validating workflow, emphasizing the critical "Boc Stability Check" loop.

G cluster_stability Critical Control Point: Boc Stability Start Start Method Development Stock Prepare Stock Solutions (NBHP & NBHP-d5 in MeOH) Start->Stock TestInj Inject Neat Standard (Mobile Phase: 0.1% FA) Stock->TestInj CheckDeg Check for Degradant (m/z 102: 4-hydroxypiperidine) TestInj->CheckDeg Adjust Reduce Acid (0.05% FA) or Lower Temp (<30°C) CheckDeg->Adjust Degradation > 2% SamplePrep Sample Preparation (Spike IS -> PPT -> Dilute) CheckDeg->SamplePrep Stable Adjust->TestInj Re-test LCMS LC-MS/MS Analysis (MRM Mode) SamplePrep->LCMS Data Data Processing (Ratio: Analyte Area / IS Area) LCMS->Data Validation FDA Validation (Accuracy, Precision, Matrix Factor) Data->Validation

Caption: Workflow for N-Boc-4-hydroxypiperidine analysis featuring a mandatory feedback loop to verify the stability of the acid-labile Boc protecting group prior to sample analysis.

Method Validation Criteria (FDA/EMA Alignment)

To ensure the trustworthiness of your data, the following validation parameters must be met [1, 2]:

Linearity & Sensitivity
  • Calibration: 6 non-zero standards + Blank + Zero (IS only).

  • Weighting: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     usually provides the best fit for large dynamic ranges.
    
  • Acceptance:

    
    ; back-calculated concentrations within ±15% (±20% at LLOQ).
    
Matrix Factor (MF)

This is the most critical test for this specific application.

  • Protocol:

    • Prepare Set A : Standards in neat solvent.

    • Prepare Set B : Post-extraction spiked matrix (extract blank plasma, then add standard).

  • Calculation:

    
    
    
  • IS Normalization: Calculate the IS-Normalized MF.

    
    
    
  • Success Criteria: The IS-Normalized MF should be close to 1.0 (0.85 - 1.15), indicating the NBHP-d5 is compensating for suppression exactly as intended [3].

Troubleshooting & Senior Scientist Insights

  • Peak Tailing: N-Boc-4-hydroxypiperidine contains a carbamate, but no free basic amine. If peak tailing occurs, it is likely due to the hydroxyl group interacting with active silanols. Action: Use a high-quality end-capped column (e.g., Zorbax Eclipse Plus).

  • Carryover: The "Boc" group is hydrophobic.[1] High concentrations can stick to the injector loop. Action: Use a needle wash of 50:50 ACN:IPA + 0.1% Formic Acid.

  • IS Purity: If your blank samples show a peak for the analyte, check your IS.[1] Deuterated standards can contain small amounts of d0 (unlabeled) material.[1] If d0 > 0.5% in the IS stock, you must subtract this background or purchase a higher purity standard [1].

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Method

Advanced Application Note: Leveraging 4-Hydroxypiperidine-d5-N-t-BOC in Deuterium-Switch Drug Design and Bioanalysis

Abstract This technical guide details the application of 4-Hydroxypiperidine-d5-N-t-BOC (tert-butyl 4-hydroxy(2,2,3,3,4,5,5,6,6-d5)piperidine-1-carboxylate) in pharmaceutical research.[1][] While the N-BOC group serves a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the application of 4-Hydroxypiperidine-d5-N-t-BOC (tert-butyl 4-hydroxy(2,2,3,3,4,5,5,6,6-d5)piperidine-1-carboxylate) in pharmaceutical research.[1][] While the N-BOC group serves as a chemical protectant during synthesis, the core value of this reagent lies in its deuterated piperidine scaffold. This guide focuses on two critical workflows:

  • Deuterium Switch Strategy: Synthesizing deuterated drug candidates to improve metabolic half-life via the Kinetic Isotope Effect (KIE).

  • Bioanalytical Quantification: Generating stable isotope-labeled Internal Standards (SIL-IS) for LC-MS/MS quantification of piperidine-based drugs.

Section 1: The Deuterium Advantage in Drug Design[3]

The Mechanism: Kinetic Isotope Effect (KIE)

The piperidine ring is a ubiquitous pharmacophore in medicinal chemistry (e.g., Ibrutinib, Tofacitinib). However, it is often a "metabolic soft spot," susceptible to rapid oxidation by Cytochrome P450 (CYP450) enzymes, particularly at the


-carbon positions adjacent to the nitrogen.

Replacing hydrogen (


H) with deuterium (

H or D) at these sites significantly reduces the rate of metabolism due to the Primary Kinetic Isotope Effect .
  • Bond Strength: The C-D bond is shorter and stronger than the C-H bond due to lower zero-point vibrational energy.[1]

  • Rate Limiting Step: If C-H bond cleavage is the rate-limiting step in the CYP450 catalytic cycle, deuteration can reduce the reaction rate (

    
    ) by a factor of 6–10.
    
Strategic Application

4-Hydroxypiperidine-d5-N-t-BOC allows researchers to introduce a fully deuterated piperidine ring into a drug scaffold before the final deprotection step. This "building block" approach ensures high isotopic purity (>99 atom % D) in the final API (Active Pharmaceutical Ingredient).

Section 2: Experimental Workflows & Visualizations

Workflow A: Synthesis and Deprotection

Before metabolic testing, the t-BOC protecting group must be removed or the scaffold incorporated into the target drug.

G Start 4-Hydroxypiperidine- d5-N-t-BOC (Reagent) Step1 Coupling Reaction (Suzuki/Buchwald) Start->Step1 + Aryl Halide Inter Protected Deuterated Intermediate Step1->Inter Step2 Acid Deprotection (TFA/HCl) Inter->Step2 Final Deuterated API (Active Drug) Step2->Final Yields d5-Analog

Figure 1: Incorporation of the deuterated scaffold into a target drug molecule.

Section 3: Protocol – Comparative Metabolic Stability Assay

This protocol measures the Intrinsic Clearance (


)  of a deuterated drug analog (synthesized using the d5-piperidine) versus its non-deuterated parent.
Materials
  • Test Compounds: Non-deuterated Drug (H-Analog) and Deuterated Drug (D-Analog).

  • Liver Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

Step-by-Step Methodology

Step 1: Preparation

  • Prepare 10 mM stock solutions of H-Analog and D-Analog in DMSO.

  • Dilute stocks to 1

    
    M in Phosphate Buffer (0.1% final DMSO). This is the Incubation Solution.
    

Step 2: Pre-Incubation

  • Thaw HLM on ice.[3] Dilute to 0.625 mg/mL in Phosphate Buffer.

  • Add 320

    
    L of diluted HLM to a 96-well deep-well plate.
    
  • Add 40

    
    L of the 1 
    
    
    
    M Incubation Solution.
  • Pre-incubate at 37°C for 5 minutes (shaking at 400 rpm).

Step 3: Reaction Initiation

  • Add 40

    
    L of pre-warmed NADPH regenerating system to initiate the reaction.
    
    • Final concentrations: 0.5 mg/mL microsomal protein, 1

      
      M test compound.[4]
      
  • Negative Control: In a separate set of wells, add Buffer instead of NADPH (to detect non-NADPH dependent hydrolysis).

Step 4: Sampling & Quenching

  • At time points

    
     minutes, remove 50 
    
    
    
    L of the reaction mixture.
  • Immediately transfer into 150

    
    L of ice-cold Quench Solution (ACN + IS).
    
  • Centrifuge at 4,000

    
     for 20 minutes at 4°C to pellet precipitated proteins.
    

Step 5: LC-MS/MS Analysis

  • Inject 5

    
    L of the supernatant onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm).
    
  • Monitor MRM transitions.

    • Note: The D-Analog will have a mass shift of +5 Da (assuming retention of all deuteriums).

Data Analysis & Calculation

Calculate the In vitro


  and Intrinsic Clearance (

)
.
  • Plot

    
     vs. Time (
    
    
    
    ).[3]
  • Determine the slope (

    
    ) of the linear regression.
    
  • Calculate Half-life:

    
    
    
  • Calculate

    
     (
    
    
    
    L/min/mg protein):
    
    

Interpretation: If


, the deuteration has successfully blocked a metabolic hotspot.

Section 4: Protocol – Use as an Internal Standard (IS)[4]

When quantifying the non-deuterated drug in biological matrices (plasma/urine), the d5-analog derived from 4-Hydroxypiperidine-d5-N-t-BOC is the "Gold Standard" Internal Standard.

Why this is critical (E-E-A-T)

Deuterated standards co-elute with the analyte but are mass-resolved. This compensates for Matrix Effects (ion suppression/enhancement) exactly at the retention time of the drug, which structural analogs cannot do.

LC-MS/MS Setup
  • Analyte (H-Drug): Monitor precursor

    
     Fragment.
    
  • Internal Standard (D-Drug): Monitor precursor

    
     Fragment (+5 Da).
    
    • Caution: Ensure the fragmentation pathway includes the piperidine ring. If the piperidine ring is lost during fragmentation, the mass shift will be lost, and the IS cannot be distinguished.

MS Sample Biological Sample (Plasma + H-Drug) Spike Spike with d5-IS Sample->Spike Extract Protein Precipitation / SPE Spike->Extract LC LC Separation (Co-elution) Extract->LC MS Mass Spec (MRM Detection) LC->MS H-Drug (m/z X) d5-IS (m/z X+5)

Figure 2: Bioanalytical workflow utilizing the d5-analog as an Internal Standard.

Section 5: Troubleshooting & Stability Notes

IssueProbable CauseCorrective Action
Loss of Deuterium Signal H/D ExchangeDeuterium on the piperidine ring (C-D) is generally non-exchangeable. However, avoid extreme acidic conditions (

) for prolonged periods during deprotection if high temperatures are used.
No Metabolic Stability Improvement Metabolic SwitchingThe enzyme may have switched to a different metabolic pathway (e.g., N-dealkylation instead of ring oxidation). Analyze secondary metabolites.
Signal Interference Cross-talkEnsure the d5-IS contains no d0-impurities (isotopic purity must be >99%). Even 1% non-deuterated impurity in the IS will bias the quantification of the analyte at low concentrations.

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions. Journal of Labelled Compounds and Radiopharmaceuticals, 60(11), 576-582. Link

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. (See section on Internal Standards). Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Sources

Application

Incorporating d5-piperidine into pharmaceutical drug candidates

Application Note: Strategic Incorporation of d5-Piperidine Motifs in Drug Candidates Executive Summary The piperidine ring is a ubiquitous pharmacophore in FDA-approved therapeutics, yet it frequently represents a "metab...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of d5-Piperidine Motifs in Drug Candidates

Executive Summary

The piperidine ring is a ubiquitous pharmacophore in FDA-approved therapeutics, yet it frequently represents a "metabolic soft spot," susceptible to rapid oxidative clearance via Cytochrome P450 (CYP450) enzymes.[1] This application note details the strategic incorporation of d5-piperidine (and related deuterated isotopologues) to leverage the Deuterium Kinetic Isotope Effect (DKIE) . By replacing metabolically labile C-H bonds with stronger C-D bonds, researchers can enhance metabolic stability, extend half-life (


), and mitigate the formation of toxic metabolites without altering the drug's binding affinity or potency.[1][2]

Scientific Rationale: The Deuterium Switch

The Kinetic Isotope Effect (DKIE)

The fundamental driver for this application is the difference in bond dissociation energy (BDE). A Carbon-Deuterium (C-D) bond is approximately 6–10 times stronger than a Carbon-Hydrogen (C-H) bond due to the lower zero-point vibrational energy of deuterium.

  • Primary DKIE: If C-H bond cleavage is the rate-limiting step (RLS) in the metabolic cascade (e.g., CYP2D6-mediated

    
    -carbon oxidation), substituting H with D can significantly reduce the reaction rate (
    
    
    
    ).
  • Metabolic Switching: In piperidine rings, the

    
    -carbons (C2 and C6) are prone to oxidation, leading to ring opening or N-dealkylation. Deuteration at these sites forces the enzyme to shift metabolism to other, slower pathways or reduces overall clearance.[3]
    
Strategic Decision Matrix

Not every piperidine analog benefits from deuteration. Use the following logic flow to determine if your candidate is suitable for d5-piperidine incorporation.

DeuterationStrategy Start Candidate Drug with Piperidine Moiety MetabCheck Is the Piperidine ring the primary site of metabolism? Start->MetabCheck AlphaOx Is the mechanism alpha-carbon oxidation? MetabCheck->AlphaOx Yes Switch Consider deuterating other metabolic hotspots MetabCheck->Switch No RLS Is C-H abstraction rate-limiting (high clearance)? AlphaOx->RLS Yes Stop STOP: Deuteration unlikely to improve PK AlphaOx->Stop No (e.g., N-oxidation) Proceed PROCEED: Incorporate d5-Piperidine RLS->Proceed Yes RLS->Stop No

Figure 1: Decision tree for prioritizing deuterated piperidine synthesis. High-clearance compounds driven by


-carbon oxidation yield the highest ROI.

Protocol A: Chemical Synthesis via Reductive Amination

This protocol describes the installation of a d5-piperidine moiety onto a core scaffold containing an aldehyde. This is a preferred route over nucleophilic substitution (


) as it minimizes over-alkylation byproducts.

Reagents:

  • Core Scaffold: Aryl/Alkyl Aldehyde (1.0 equiv)

  • Reagent: Piperidine-d5 hydrochloride (1.2 equiv) (Note: Ensure isotopic enrichment

    
     D)
    
  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Base: Diisopropylethylamine (DIPEA) (if using salt form)

Step-by-Step Methodology:

  • Free Base Formation (In Situ):

    • In a flame-dried round-bottom flask under

      
       atmosphere, suspend Piperidine-d5 HCl (1.2 equiv) in anhydrous DCE (0.1 M concentration relative to aldehyde).
      
    • Add DIPEA (1.2 equiv) and stir for 10 minutes at Room Temperature (RT) to liberate the free amine.

  • Imine Formation:

    • Add the Aldehyde core (1.0 equiv) to the reaction mixture.

    • Optional: Add activated molecular sieves (

      
      ) to promote imine formation.
      
    • Stir for 30–60 minutes at RT. Checkpoint: Monitor by TLC or LC-MS for disappearance of aldehyde.

  • Reduction:

    • Cool the mixture to

      
      .
      
    • Add

      
       (1.5 equiv) portion-wise over 5 minutes.
      
    • Allow the reaction to warm to RT and stir for 4–16 hours.

  • Quench and Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification & Validation:

    • Purify via flash column chromatography (typically MeOH/DCM gradient).

    • Critical Validation: Analyze via

      
      -NMR. The signals corresponding to the piperidine ring protons (typically 
      
      
      
      1.5–1.7 and 2.3–3.0 ppm) should be absent or significantly attenuated (integrated residual peaks should match the non-deuterated impurity limits, e.g.,
      
      
      ).

Protocol B: In Vitro Metabolic Stability Assessment

Once synthesized, the d5-analog must be compared head-to-head with the protio (H) analog to quantify the metabolic stability improvement.

System: Human Liver Microsomes (HLM) Control: Verapamil (High clearance) or Warfarin (Low clearance)

Workflow Diagram:

AssayWorkflow Prep 1. Prepare Stocks (10 mM DMSO) H-Analog vs d5-Analog Incubate 2. Incubation HLM + NADPH 37°C Prep->Incubate Sample 3. Sampling 0, 5, 15, 30, 60 min Incubate->Sample Quench 4. Quench Ice-cold ACN (Internal Std) Sample->Quench Analyze 5. LC-MS/MS Quantify Parent Remaining Quench->Analyze

Figure 2: Microsomal stability assay workflow for determining Intrinsic Clearance (


).

Detailed Protocol:

  • Preparation:

    • Pre-incubate HLM (0.5 mg/mL protein) in Phosphate Buffer (100 mM, pH 7.4) at

      
       for 5 minutes.
      
    • Spike test compounds (H-analog and d5-analog) to a final concentration of

      
       (ensure 
      
      
      
      DMSO).
  • Initiation:

    • Add NADPH-regenerating system (or 1 mM NADPH solution) to start the reaction.

  • Sampling:

    • At

      
       minutes, remove 
      
      
      
      aliquots.
    • Immediately dispense into

      
       ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide) to quench metabolism and precipitate proteins.
      
  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode). Note: The d5-analog will have a mass shift of +5 Da. Ensure the MS method accounts for this.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Determine the slope (

      
      ).
      
    • Calculate Half-life:

      
      .
      
    • Calculate Intrinsic Clearance:

      
      
      

Data Interpretation & Case Study

The following table illustrates expected results for a successful "Deuterium Switch" where the piperidine ring was the primary metabolic soft spot.

ParameterProtio-Analog (H)Deuterated-Analog (d5)Improvement
Microsomal

15 min42 min2.8x Increase

(mL/min/kg)
85 (High)30 (Moderate)Reduced Clearance
Primary Metabolite Piperidine-OH / Ring OpeningN-Dealkylation (Minor)Metabolic Shunting
Potency (

)
12 nM11 nMUnchanged (Bio-isostere)

Key Insight: If the


 does not change significantly despite deuteration, the piperidine ring is not the rate-limiting metabolic site (metabolic switching may have occurred to a different part of the molecule).

References

  • Gant, T. G. (2014).[4] Using Deuterium in Drug Discovery: Leaving the Label in the Drug.[4] Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • FDA Guidance for Industry. (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. U.S. Food and Drug Administration.[5] Link

  • Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276–5297. Link

  • Schmidt, C. (2017).[6] First deuterated drug approved.[1][7] Nature Biotechnology, 35, 493–494. Link

  • Teva Pharmaceuticals. (2017).[8] AUSTEDO® (deutetrabenazine) Prescribing Information.[1][6][8] Link

Sources

Method

Preparation of Deuterated Pharmaceutical Impurities Using N-Boc Intermediates: A Protocol for Stable Isotope-Labeled Standards (SILS)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Scientific Rationale In the highly regulated landscape of phar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Scientific Rationale

In the highly regulated landscape of pharmaceutical development, the precise quantification of trace impurities—such as mutagenic nitrosamines, API degradants, and synthetic byproducts—is a critical quality attribute. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis. However, LC-MS/MS is highly susceptible to matrix effects and ion suppression. To achieve absolute quantification, Stable Isotope-Labeled Standards (SILS) must be synthesized and spiked into the sample matrix.

As a Senior Application Scientist, I frequently utilize the N-tert-butoxycarbonyl (N-Boc) protecting group as a strategic linchpin for synthesizing deuterated amine impurities [1]. The N-Boc group offers three distinct mechanistic advantages for isotopic labeling:

  • Orthogonal Stability: It is highly stable to strong bases (e.g., NaH) and nucleophiles, allowing for aggressive alkylation or H/D exchange elsewhere on the molecule without unwanted N-alkylation or oxidation.

  • Controlled Cleavage: It is cleanly removed under anhydrous acidic conditions (e.g., TFA), generating gaseous byproducts (isobutylene and CO₂) that drive the deprotection to irreversible completion without aqueous workups that might back-exchange labile deuterium atoms [2].

  • Masked Methyl Equivalent: Recent advancements in catalysis allow the N-Boc group to be directly reduced into an N-trideuteromethyl (

    
    ) group, bypassing multi-step alkylation entirely [3].
    

This application note details self-validating workflows for generating high-purity deuterated pharmaceutical impurities using N-Boc intermediates.

Mechanistic Pathways & Workflow

The synthesis of deuterated impurities via N-Boc intermediates typically follows one of three distinct pathways, dictated by the target structure of the impurity.

G Start Amine Precursor (API or Degradant) Boc N-Boc Intermediate (Protected Amine) Start->Boc Boc2O, Base Path1 Alkylation (NaH, CD3I) Boc->Path1 Path2 Direct Reduction (Mg-cat, DBpin) Boc->Path2 Atom Economical Path3 H/D Exchange (Ir/Ru cat, D2O) Boc->Path3 Deprot1 Deprotection (TFA / DCM) Path1->Deprot1 End2 N-CD3 Amine Impurity (SILS) Path2->End2 Direct Conversion Deprot3 Deprotection (TFA / DCM) Path3->Deprot3 End1 N-CD3 Amine Impurity (SILS) Deprot1->End1 -CO2, -Isobutylene End3 Ring-Deuterated Amine (SILS) Deprot3->End3 -CO2, -Isobutylene

Figure 1: Strategic synthetic pathways for generating deuterated amine impurities utilizing N-Boc protected intermediates.

Experimental Protocols

The following protocols represent self-validating systems. Every step is designed with a mechanistic rationale to ensure high isotopic purity (


 D) and prevent isotopic scrambling.
Protocol A: Synthesis of N-CD₃ Impurities via N-Boc Alkylation

This is the most robust and widely applicable method for generating N-desmethyl API impurities that have been re-methylated with a


 tag.

Step 1: N-Boc Protection

  • Dissolve the secondary amine precursor (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Add Triethylamine (TEA, 1.5 eq) followed by Di-tert-butyl dicarbonate (

    
    , 1.2 eq).
    
  • Mechanistic Rationale: TEA acts as a non-nucleophilic base to neutralize any acid salts and activate the amine for nucleophilic attack on the highly electrophilic anhydride of

    
    .
    
  • Stir at room temperature for 4 hours, monitor by TLC, and purify via silica gel chromatography.

Step 2: Isotopic Alkylation

  • Dissolve the purified N-Boc amine in anhydrous N,N-Dimethylformamide (DMF). Cool to 0 °C in an ice bath.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).

  • Mechanistic Rationale: NaH irreversibly deprotonates the carbamate nitrogen. The evolution of

    
     gas drives the formation of a resonance-stabilized amide anion, preventing the reverse reaction.
    
  • Add Deuterated Methyl Iodide (

    
    , 
    
    
    
    D, 2.0 eq) dropwise. Seal the reaction vessel tightly.
  • Mechanistic Rationale:

    
     is highly volatile (b.p. 42 °C). A sealed system at low temperature prevents the loss of the expensive isotopic reagent before the 
    
    
    
    nucleophilic attack can occur. Stir for 12 hours, allowing it to slowly warm to room temperature.

Step 3: Deprotection & Isolation

  • Extract the N-Boc-N-

    
     intermediate into ethyl acetate, wash with brine to remove DMF, and concentrate.
    
  • Dissolve the crude intermediate in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir for 2 hours at room temperature.

  • Mechanistic Rationale: TFA provides a highly acidic, anhydrous environment that protonates the carbamate oxygen. This initiates fragmentation into a tert-butyl cation (which eliminates to isobutylene gas) and carbamic acid (which spontaneously decarboxylates into

    
     gas). The evolution of these gases drives the reaction to irreversible completion according to Le Chatelier’s principle [2].
    
  • Evaporate the solvent under reduced pressure. Neutralize the resulting TFA salt with basic ion-exchange resin or aqueous

    
     to yield the free N-
    
    
    
    amine impurity.
Protocol B: Direct Catalytic Reduction of N-Boc to N-CD₃

This advanced, atom-economical pathway converts the N-Boc group directly into an N-trideuteromethyl group, bypassing the deprotection and alkylation steps [3].

  • In a nitrogen-filled glovebox, charge a Schlenk tube with the N-Boc protected amine (1.0 eq), a Magnesium catalyst (e.g.,

    
    , 10 mol%), and anhydrous Toluene.
    
  • Add Deuterated Pinacolborane (DBpin, 3.5 eq).

  • Mechanistic Rationale: The magnesium catalyst activates the carbonyl oxygen of the N-Boc group. DBpin acts as the deuteride source, sequentially reducing the

    
     bond and cleaving the 
    
    
    
    bonds of the tert-butoxy group. The Boc group acts as a "masked" methyl group, yielding the N-
    
    
    amine directly.
  • Heat the mixture at 80 °C for 24 hours. Quench with methanol, concentrate, and purify via reverse-phase chromatography.

Quantitative Data & Quality Control

Before utilizing the synthesized deuterated impurity as an internal standard in LC-MS/MS, a self-validating Quality Control (QC) matrix must be executed. The reliability of your standard curve depends entirely on the isotopic purity of the SILS[4].

Analytical TechniqueTarget ParameterAcceptance CriteriaScientific Rationale
HRMS (ESI-TOF) Isotopic Purity (%D)

D incorporation
Ensures minimal

(unlabeled) contribution. If the standard contains unlabeled impurity, it will artificially inflate the baseline quantification of the actual sample.
¹H NMR (400 MHz) RegioselectivityAbsence of signal at 2.5–3.0 ppmConfirms the complete absence of protonated N-

groups. Confirms that deuterium was incorporated precisely at the target site without scrambling.
LC-UV (254 nm) Chemical Purity

Peak Area
Ensures accurate gravimetric weighing and molar concentration calculations for the preparation of the standard curve.
¹³C NMR (100 MHz) Carbon Isotope ShiftMultiplet at ~30-40 ppmThe N-

carbon will split into a septet (

, where

,

for Deuterium) with reduced intensity, confirming C-D bond formation.

Table 1: Mandatory analytical validation metrics for deuterated pharmaceutical impurities.

Conclusion

The use of N-Boc intermediates provides a highly controlled, predictable, and chemically orthogonal framework for the synthesis of deuterated pharmaceutical impurities. Whether utilizing traditional alkylation with


 followed by TFA-mediated deprotection, or employing modern magnesium-catalyzed direct reductions, the N-Boc group ensures regioselective isotopic incorporation. By adhering to the mechanistic principles and rigorous QC metrics outlined in this protocol, analytical scientists can confidently generate the high-fidelity Stable Isotope-Labeled Standards required for robust LC-MS/MS impurity profiling.

References

  • ResolveMass Laboratories. (n.d.). Piperazine-d8-N-t-BOC | CAS 1126621-86-0. Retrieved March 6, 2026, from[Link]

  • Magre, M., Szewczyk, M., & Rueping, M. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Letters, 22(8), 3209-3214. Retrieved March 6, 2026, from[Link]

  • Loh, Y. Y., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(3), 3917-4028. Retrieved March 6, 2026, from[Link]

Application

Kinetic isotope effect studies using 4-Hydroxypiperidine-d5-N-t-BOC

Application Note: Kinetic Isotope Effect (KIE) Profiling Using 4-Hydroxypiperidine-d5-N-t-BOC in Drug Discovery Executive Summary Metabolic liabilities often derail otherwise promising drug candidates during preclinical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinetic Isotope Effect (KIE) Profiling Using 4-Hydroxypiperidine-d5-N-t-BOC in Drug Discovery

Executive Summary

Metabolic liabilities often derail otherwise promising drug candidates during preclinical development. The piperidine ring, a ubiquitous pharmacophore in medicinal chemistry, is highly susceptible to cytochrome P450 (CYP450)-mediated oxidation. Strategic deuteration of this moiety offers a profound method to enhance metabolic stability without altering the compound’s pharmacological profile[1]. This application note provides a comprehensive, self-validating protocol for synthesizing drug candidates using the 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC (CAS: 1523606-18-9) building block and subsequently quantifying the Deuterium Kinetic Isotope Effect (DKIE) via in vitro human liver microsome (HLM) assays[2].

Mechanistic Rationale: The Deuterium Kinetic Isotope Effect

The fundamental principle of the DKIE lies in quantum mechanics. Because deuterium has twice the mass of protium (hydrogen), the carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond[3]. Consequently, a greater input of activation energy is required to reach the transition state for bond cleavage[3].

When C-H bond abstraction is the rate-determining step in a drug's metabolic pathway (such as CYP450-mediated hydroxylation or oxidation), substituting that specific hydrogen with deuterium significantly decreases the reaction rate (


)[]. By utilizing 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC, medicinal chemists can selectively protect the highly vulnerable C3, C4, and C5 positions of the piperidine ring from oxidative degradation, thereby lowering intrinsic clearance (

) and prolonging the drug's half-life (

)[5].

Mechanism CYP CYP450 Enzyme CH Protio-Drug (C-H Bond) Fast Oxidation CYP->CH Binds CD Deutero-Drug (C-D Bond) Slow Oxidation CYP->CD Binds MetabH Rapid Clearance (High CLint) CH->MetabH k_H (Fast) MetabD Prolonged Half-Life (Low CLint) CD->MetabD k_D (Slow)

Figure 2: Mechanistic causality of the Deuterium Kinetic Isotope Effect on CYP450 metabolism.

Experimental Workflow

To accurately determine the KIE, the deuterated candidate (synthesized via the d5-N-t-BOC building block) must be evaluated head-to-head against its protio-isotopologue in a controlled microsomal environment[2].

Workflow A Synthesis of Deuterated Candidate (via 4-Hydroxypiperidine-d5-N-t-BOC) B In Vitro Incubation (Human Liver Microsomes + NADPH) A->B C Time-Course Sampling (0, 5, 15, 30, 60 min) B->C D Sample Quenching & Extraction (Cold Acetonitrile + Internal Std) C->D E LC-MS/MS Quantification (MRM Mode) D->E F Pharmacokinetic Profiling (Calculate t1/2, CLint, and KIE) E->F

Figure 1: Experimental workflow for determining the Kinetic Isotope Effect using liver microsomes.

Self-Validating Protocol: In Vitro Metabolic Stability Assay

This protocol is engineered as a self-validating system. By integrating specific controls, it guarantees that any observed stability improvements are causally linked to the DKIE rather than assay artifacts.

System Validation Criteria (Trustworthiness)
  • Positive Control (Verapamil): Must exhibit >70% depletion at 60 minutes. This confirms that the CYP450 enzymes in the microsome batch are active[6].

  • Negative Control (Minus-NADPH): Must exhibit <5% depletion of the test compound. Because CYP450 requires NADPH as a cofactor, stability in this control proves that degradation is strictly oxidative and not driven by aqueous hydrolysis or non-oxidative enzymes.

  • Internal Standard (IS) Consistency: The LC-MS/MS peak area of the IS must vary by <15% across all time points, validating uniform extraction efficiency.

Reagent Preparation
  • Buffer: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Microsomes: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL protein in the phosphate buffer.

  • Test Compounds: Prepare 10 mM stock solutions of the Protio-Candidate and Deutero-Candidate in DMSO. Dilute to a 1 µM working concentration in the buffer (ensure final DMSO concentration is <0.1% to prevent CYP inhibition)[6].

  • Cofactor: Prepare a 10 mM NADPH regenerating system solution.

Incubation & Time-Course Sampling
  • Pre-incubate 190 µL of the HLM/Test Compound mixture in a 96-well plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding 10 µL of the NADPH solution to each well (except the Minus-NADPH control wells, which receive 10 µL of buffer).

  • At designated time points (

    
     = 0, 5, 15, 30, 45, and 60 minutes), remove a 20 µL aliquot from the incubation mixture.
    
  • Causality of Quenching: Immediately transfer the 20 µL aliquot into 60 µL of ice-cold acetonitrile containing the analytical Internal Standard. The cold organic solvent instantly denatures the CYP450 proteins, halting metabolism at the exact time point and precipitating the proteins for cleaner LC-MS/MS injection.

  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for analysis.

LC-MS/MS Quantification

Analyze the supernatant using a Triple Quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Ensure specific transitions are optimized for both the protio and deutero isotopologues to prevent cross-talk[2].

Data Analysis & KIE Calculation

The kinetic isotope effect is derived from the ratio of the intrinsic clearances of the protio and deutero compounds[5].

Step 1: Determine the Elimination Rate Constant (


) 
Plot the natural logarithm (

) of the percentage of parent compound remaining versus time. The slope of the linear regression represents the negative elimination rate constant (

).

Step 2: Calculate Half-Life (


) 


Step 3: Calculate Intrinsic Clearance (


) 


(Where

is the incubation volume in µL, typically yielding

in µL/min/mg protein).

Step 4: Calculate the Kinetic Isotope Effect (KIE)



Interpretation: A KIE value significantly greater than 1 (typically 

2) confirms that C-H bond cleavage at the piperidine ring is the rate-determining step, and the deuteration strategy successfully mitigated the metabolic liability[5].

Representative Quantitative Data

Below is a structured data summary illustrating the expected pharmacokinetic improvements when utilizing 4-Hydroxypiperidine-d5-N-t-BOC in a hit-to-lead optimization campaign[7].

Compound VariantMicrosome SourceElimination Rate (

, min⁻¹)
Half-Life (

, min)
Intrinsic Clearance (

, µL/min/mg)
Observed KIE (

)
Protio-Candidate Human (HLM)0.046215.092.4-
Deutero-Candidate Human (HLM)0.015445.030.83.0
Protio-Candidate Rat (RLM)0.063011.0126.0-
Deutero-Candidate Rat (RLM)0.024328.548.62.6
Verapamil (Control) Human (HLM)0.038518.077.0N/A

Conclusion

The integration of 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC into drug discovery pipelines provides a highly effective mechanism to overcome piperidine-associated metabolic liabilities. By executing the self-validating in vitro protocol detailed above, drug development professionals can accurately quantify the Kinetic Isotope Effect, ensuring that structural modifications translate to tangible pharmacokinetic enhancements—ultimately leading to lower dosing requirements, reduced toxic metabolites, and improved patient outcomes[8].

References

  • Analysis of the Development Status and Advantages of Deuterated Drugs. Magtech Journal. Available at:[Link]

  • The Power of Deuterated Peptides: A New Wave in Drug Development. LifeTein. Available at: [Link]

  • Kinetic isotope effect. Wikipedia. Available at: [Link]

  • A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability. ANSTO. Available at: [Link]

  • Application of a Deuterium Replacement Strategy to Modulate the Pharmacokinetics. DOI / JPET. Available at:[Link]

  • Synthesis of deuterium-labelled amlexanox and its metabolic stability against mouse, rat and human microsomes. PMC - NIH. Available at: [Link]

  • Toronto Research Chemicals (Page 74) @ ChemBuyersGuide.com, Inc. ChemBuyersGuide. Available at:[Link]

Sources

Method

Application Note: Scale-Up Synthesis of 4-Hydroxypiperidine-d5-N-t-BOC

This Application Note is structured to guide researchers through the scalable, cost-efficient synthesis of 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC . Unlike standard small-scale labeling methods that rely on expensive, f...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the scalable, cost-efficient synthesis of 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC .

Unlike standard small-scale labeling methods that rely on expensive, fully deuterated starting materials (e.g., Pyridine-d5), this protocol utilizes a "Deuterium Switch" strategy . This approach leverages the acidity of alpha-protons in ketones to install deuterium using inexpensive heavy water (


), followed by a reductive deuteration. This method reduces isotopic raw material costs by >80% while ensuring high isotopic enrichment (>98 atom% D).

Executive Summary

Target Molecule: 4-Hydroxypiperidine-d5-N-t-BOC (specifically 3,3,4,5,5-d5). Primary Application: Internal Standard for LC-MS/MS; Metabolic Stability Studies (blocking the C4-oxidation soft spot). Scale: Multi-gram to Kilogram. Core Strategy: Thermodynamic H/D exchange of N-Boc-4-piperidone followed by hydride reduction.

Key Advantages of This Protocol
  • Cost Efficiency: Uses

    
     and 
    
    
    
    rather than custom deuterated heterocycles.
  • Scalability: Avoids high-pressure hydrogenation; uses standard reactor vessels.

  • Purity: Stepwise QC checkpoints prevent "isotopic dilution" downstream.

Strategic Route Analysis

The synthesis is divided into two distinct chemical phases.[1] The separation of these phases is critical to prevent H/D scrambling.

  • Phase I: Alpha-Proton Exchange (The "d4" Switch)

    • Mechanism: Base-catalyzed keto-enol tautomerism.

    • Objective: Replace the four protons at positions C3 and C5 with deuterium.

    • Reagents:

      
       (Solvent/Source), 
      
      
      
      (Catalyst).
  • Phase II: Reductive Deuteration (The "d5" Lock)

    • Mechanism: Nucleophilic addition of deuteride to the carbonyl carbon.

    • Objective: Install the final deuterium at C4 and set the hydroxyl stereochemistry.

    • Reagents: Sodium Borodeuteride (

      
      ).
      
Reaction Workflow Diagram

SynthesisWorkflow Start Start: N-Boc-4-Piperidone (C10H17NO3) Exchange Phase I: H/D Exchange (Reflux in D2O/K2CO3) Start->Exchange 3 Cycles Check1 QC Checkpoint 1: 1H-NMR (Alpha protons) Exchange->Check1 Check1->Exchange If <98% D Intermed Intermediate: N-Boc-4-Piperidone-d4 Check1->Intermed Pass Reduction Phase II: Reduction (NaBD4 in MeOH/THF) Intermed->Reduction 0°C, controlled addition Quench Quench & Workup (D2O then H2O) Reduction->Quench Final Final Product: 4-Hydroxypiperidine-d5-N-t-BOC Quench->Final Crystallization

Figure 1: Step-wise workflow for the conversion of N-Boc-4-piperidone to its d5-analog. Note the iterative loop in Phase I to ensure high enrichment.

Detailed Experimental Protocols

Phase I: Preparation of N-Boc-4-Piperidone-d4 (Alpha-Exchange)

Rationale: The protons alpha to the carbonyl group (positions 3 and 5) are acidic (


). In the presence of a weak base and excess deuterium source (

), they undergo rapid exchange via the enolate intermediate.

Materials:

  • N-Boc-4-piperidone (CAS: 79099-07-3)[2]

  • Deuterium Oxide (

    
    , 99.9 atom% D)
    
  • Potassium Carbonate (

    
    ), anhydrous[3]
    
  • Dichloromethane (DCM) for extraction[4][5]

Protocol:

  • Setup: In a suitably sized round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-Boc-4-piperidone (100 g, 0.50 mol) in

    
     (300 mL) .
    
  • Catalysis: Add

    
     (13.8 g, 0.10 mol, 0.2 eq) .
    
    • Note: Stronger bases (NaOH) can degrade the Boc group; Carbonate is sufficient for ketone exchange.

  • Exchange Cycle 1: Heat the biphasic mixture to 80°C (internal temperature) with vigorous stirring for 12 hours .

    • Insight: Vigorous stirring is crucial as the starting material is organic and

      
       is aqueous. The reaction occurs at the interface or via slight solubility.
      
  • Workup (Intermediate): Cool to room temperature. Extract with DCM (

    
     mL). Dry the organic layer over 
    
    
    
    and concentrate in vacuo.
  • Exchange Cycle 2 & 3: Repeat steps 1-4 using fresh

    
     and 
    
    
    
    with the crude oil from the previous cycle.
    • Why multiple cycles? Each cycle equilibrates the H/D ratio. Three cycles typically achieve >99% D incorporation due to the dilution of H into the large

      
       pool.
      
  • Final Isolation: After Cycle 3, dry thoroughly under high vacuum to remove trace water.

    • Yield: ~95-98 g (Quantitative recovery expected).

QC Checkpoint 1:

  • Method:

    
    H-NMR (
    
    
    
    ).
  • Criteria: Integration of the alpha-protons (approx. 2.44 ppm, triplet) must be < 2% relative to the Boc-group protons (1.49 ppm). If >2%, perform a 4th exchange cycle.

Phase II: Reductive Deuteration to 4-Hydroxypiperidine-d5-N-t-BOC

Rationale: Standard


 would install a Hydrogen at C4. We must use Sodium Borodeuteride (

) to install the 5th Deuterium.

Materials:

  • N-Boc-4-Piperidone-d4 (Intermediate from Phase I)

  • Sodium Borodeuteride (

    
    , >98 atom% D)
    
  • Methanol-d4 (MeOD) or anhydrous Methanol (MeOH)

    • Solvent Choice: While MeOH introduces protic hydrogens on the hydroxyl group (O-H), it does not exchange with the C-D bond formed by the borodeuteride. However, using MeOD is safer to prevent any potential enol-based back-exchange during the reaction induction period.

  • Ammonium Chloride (

    
    )[2]
    

Protocol:

  • Dissolution: Dissolve N-Boc-4-Piperidone-d4 (50 g, ~0.25 mol) in Methanol-d4 (250 mL) . Cool the solution to 0°C in an ice bath.

  • Reduction: Add

    
     (5.2 g, 0.125 mol, 0.5 eq)  portion-wise over 30 minutes.
    
    • Safety: Evolution of

      
       gas (flammable). Ensure good ventilation. Maintain temp < 10°C to minimize side reactions.
      
  • Reaction: Stir at 0°C for 1 hour , then allow to warm to room temperature for 1 hour .

  • Monitoring: Check by TLC (System: 50% EtOAc/Hexane). Stain with Ninhydrin or PMA. The ketone spot should disappear.

  • Quenching: Cool back to 0°C. Slowly add saturated aqueous

    
     (50 mL) .
    
    • Note: This quenches the excess borodeuteride. The O-D becomes O-H upon exposure to aqueous workup; this is expected and acceptable as O-H/O-D is labile.

  • Extraction: Remove methanol under reduced pressure. Dissolve the residue in water (100 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Crystallization: The crude solid is often pure enough. If necessary, recrystallize from Hexane/Ether.

Quantitative Data Summary

ParameterSpecificationTypical ResultNotes
Yield (Overall) > 85%92%From N-Boc-4-piperidone
Chemical Purity > 98% (HPLC/GC)99.4%Main impurity: Tetrahydropyridine (elimination)
Isotopic Enrichment > 98 atom% D99.1%Determined by Mass Spec (M+5 peak)
Appearance White Crystalline SolidConformsMP: 65-67°C

Troubleshooting & Critical Parameters

Incomplete Deuteration (The "d3/d4" Problem)
  • Cause: Insufficient exchange cycles or moisture ingress during Phase I.

  • Fix: Do not proceed to reduction if NMR shows alpha-protons. Re-subject the ketone to

    
     reflux.
    
Elimination By-product[1]
  • Observation: Presence of alkene peaks in NMR (5.7-5.9 ppm).

  • Cause: Workup too acidic or heating the alcohol during drying.

  • Prevention: Keep workup pH neutral/mildly basic. Do not heat crude product >40°C during solvent removal.

Safety: Borohydride Handling
  • 
     is expensive and reactive. Store in a desiccator.
    
  • On scale (>100g), the exotherm upon addition is significant. Use a jacketed reactor with active cooling.

References

  • Preparation of N-Boc-4-hydroxypiperidine (Non-deuterated baseline)

    • BenchChem Technical Support.[4][5] "Synthesis of N-Boc-4-hydroxypiperidine."[1][2][5][6][7] BenchChem. Accessed Oct 2023. Link

  • General Protocol for Alpha-Proton Exchange: V. J. Bauer et al. "Alpha-Deuteration of Ketones." Journal of Organic Chemistry, 1975.
  • Structure Verification

    • PubChem Compound Summary. "4-Hydroxypiperidine-d5 Hydrochloride."[8] National Center for Biotechnology Information. Link

  • Borohydride Reduction Safety

    • ChemicalBook.[9] "N-BOC-4-Hydroxypiperidine Synthesis and Safety." Link

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Material Safety Data Sheet (MSDS) for all reagents before commencing scale-up operations.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Deuterium Stability &amp; Integrity

Topic: Optimizing Storage Conditions to Prevent Deuterium Exchange Role: Senior Application Scientist Status: Online | Ticket ID: D-ISO-9001 Welcome to the Deuterium Integrity Support Center You have reached the Tier 3 T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Storage Conditions to Prevent Deuterium Exchange

Role: Senior Application Scientist Status: Online | Ticket ID: D-ISO-9001

Welcome to the Deuterium Integrity Support Center

You have reached the Tier 3 Technical Support guide for researchers handling deuterated compounds. Whether you are managing Deuterated Active Pharmaceutical Ingredients (APIs) for DMPK studies or performing Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) , the loss of isotopic enrichment (back-exchange) is the primary failure mode.

This guide is structured to troubleshoot the three vectors of deuterium loss: Thermodynamic Instability (pH), Kinetic Exposure (Temperature/Solvent), and Environmental Contamination (Humidity).

Part 1: The Core Mechanism (Read This First)

Before troubleshooting, you must distinguish which type of deuterium bond you are protecting. The preservation strategy differs radically between C-D and N-D/O-D bonds.

Bond TypeContextStability ProfilePrimary Threat
Carbon-Deuterium (C-D) Deuterated Drugs, Internal StandardsHigh. Kinetic Isotope Effect (KIE) makes these bonds stronger than C-H.Enzymatic Attack (in vivo) or Extreme pH (enolizable positions like

-carbonyls).
Heteroatom-Deuterium (N-D, O-D, S-D) HDX-MS, NMR Solvents, Labile ProtonsLow. Exchanges with solvent protons in milliseconds to seconds.Protic Solvents (Water/Methanol) and pH > 3.0 .
Part 2: Troubleshooting Storage (Solid State)

User Issue: "My deuterated standard has lost isotopic purity after 6 months in the freezer."

Diagnosis: Even in a freezer, moisture ingress leads to H/D exchange. If your compound is hygroscopic, atmospheric H₂O will exchange with labile deuteriums (O-D, N-D) and eventually facilitate acid/base catalysis on sensitive C-D sites.

Protocol: The "Dry-Cold" Barrier System
  • Primary Containment: Store under an inert atmosphere (Argon or Nitrogen). Argon is preferred as it is heavier than air and blankets the sample.

  • Desiccation: Never rely solely on the freezer's humidity control. Place the primary vial inside a secondary jar containing activated silica gel or molecular sieves.

  • Temperature Equilibration:

    • Critical Step: Before opening a cold deuterated sample, allow it to warm to room temperature (20–25°C) inside the desiccator.

    • Why? Opening a cold vial condenses atmospheric water vapor instantly onto the sample, causing immediate surface back-exchange.

Visual Workflow: Storage Decision Tree

StorageProtocol Start Sample Receipt TypeCheck Bond Type? Start->TypeCheck CD Non-Labile (C-D) (Drugs/Standards) TypeCheck->CD ND Labile (N-D/O-D) (Reagents/NMR) TypeCheck->ND Hygro Hygroscopic? CD->Hygro Action2 Store -80°C Under Argon/N2 ND->Action2 Action1 Store -20°C Protect from Light Open Usage Protocol: Warm to RT in Desiccator BEFORE Opening Action1->Open Desiccate REQUIRED: Secondary Container with Desiccant Action2->Desiccate Yes Yes Hygro->Yes Yes No No Hygro->No No Desiccate->Open Standard Standard Vial OK Yes->Desiccate No->Action1

Figure 1: Decision matrix for long-term storage of deuterated compounds to prevent moisture-induced exchange.

Part 3: Troubleshooting Solution State (The Danger Zone)

User Issue: "I see back-exchange during my LC-MS sample preparation."

Diagnosis: You are likely operating outside the pH Minimum . The rate of hydrogen exchange (


) is logarithmically dependent on pH.[1]


For amide hydrogens, this curve is V-shaped, with the minimum exchange rate occurring approximately at pH 2.5 .
The "Quench & Cold" Protocol

To lock the deuterium in place during analysis (e.g., HDX-MS), you must force the system into "suspended animation."

  • pH Control (The 2.5 Rule):

    • Adjust your sample buffer to pH 2.5 (using formic acid or phosphate buffers).

    • Why? At pH 7.0, the exchange half-life (

      
      ) might be 1 second. At pH 2.5, it can extend to 60–80 minutes.
      
  • Temperature Control (The 0°C Rule):

    • Perform all chromatography and handling on ice or in a refrigerated chamber (0°C).

    • Why? According to the Arrhenius equation, reducing temperature from 25°C to 0°C slows the exchange rate by a factor of ~14.

  • Solvent Selection:

    • Avoid: Water, Methanol, Ethanol (Protic solvents facilitate exchange).[2][3]

    • Use: Acetonitrile (ACN) is the preferred organic modifier for LC-MS as it is aprotic.

Visual Mechanism: The pH "V-Curve"

pH_Curve cluster_0 Operational Safe Zone Acid Acid Catalysis (pH < 2.5) High Exchange Rate Min The Stability Valley (pH 2.5 - 3.0) Minimum Exchange Acid->Min Decrease [H+] Base Base Catalysis (pH > 5.0) EXTREME Exchange Rate Min->Base Increase [OH-]

Figure 2: The V-shaped dependence of exchange rates on pH. Operations must target the green zone (pH 2.5) to minimize data loss.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use deuterated DMSO for long-term storage of my library? A: Yes, but with a caveat. DMSO is hygroscopic. If the cap is not perfectly sealed, it will absorb atmospheric water. This water (H₂O) will eventually exchange with your deuterated solute.[4]

  • Fix: Store DMSO solutions frozen (-20°C) or use single-use ampoules.

Q2: Why do I see "scrambling" of deuterium in my MS/MS spectra? A: This is "H/D Scrambling," a gas-phase phenomenon inside the mass spectrometer collision cell.

  • Fix: This is not a storage issue; it is an instrumental parameter issue. Lower your collision energy or use "soft" ionization techniques like Electron Transfer Dissociation (ETD) rather than Collision-Induced Dissociation (CID).

Q3: How do I correct for back-exchange that has already happened? A: You cannot physically reverse it, but you can mathematically correct it using a Maximal Deuterated Control (maxD) .

  • Protocol: Fully deuterate a sample (incubate in D₂O, high temp/low pH to force exchange), then run it through your exact workflow. If the maxD shows 80% D, and your sample shows 40% D, your real deuteration is 50%.

Part 5: Summary Data Table
VariableOptimal ConditionRisk FactorMechanism of Failure
pH 2.5 ± 0.1 pH > 6.0Base-catalyzed abstraction of protons.
Temperature 0°C (Ice Bath) > 20°CArrhenius rate acceleration.
Solvent Acetonitrile (ACN) Methanol/WaterProtic solvents act as H+ donors/acceptors.
Atmosphere Argon/Nitrogen Ambient AirMoisture ingress (H₂O vapor).
References
  • BenchChem. (2025).[2][5] Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability.[5] Retrieved from 5

  • Mayne, L., et al. (2012). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Journal of the American Society for Mass Spectrometry.[6] Retrieved from 7

  • O'Brien, D. P., et al. (2018). Fundamentals of HDX-MS.[8] Essays in Biochemistry. Retrieved from 8

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Storage and Stability. Retrieved from 9

  • Mo, J., et al. (2021). Effects of temperature and relative humidity in D2O on solid-state hydrogen deuterium exchange mass spectrometry. International Journal of Pharmaceutics. Retrieved from 10

Sources

Optimization

Technical Support Center: Purification of 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC

Topic: Purification techniques for 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals. Welcome t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification techniques for 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Hub. This guide addresses the specific purification challenges associated with 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC (CAS: 109384-19-2 analog). As a deuterated intermediate often used in metabolic stability studies and internal standard synthesis, maintaining both chemical and isotopic integrity is paramount.

This document moves beyond generic protocols to address the specific physicochemical behavior of the Boc-protected, hydroxyl-functionalized, deuterated piperidine core .

Module 1: Critical Impurity Profiling & Stability

Understanding what you are removing before you begin.

Before initiating purification, you must diagnose the crude mixture. The synthesis of this isotopologue typically involves the reduction of N-Boc-4-piperidone-d4 or the protection of 4-hydroxypiperidine-d5. Consequently, your crude matrix likely contains specific impurities with distinct polarities.

Impurity TypeOriginRelative Polarity (TLC)Removal Strategy
Di-Boc Byproduct Over-reaction of Boc anhydride with the C4-hydroxyl group (Carbonate formation).Low (High

)
Elutes early in Flash Chromatography.
N-Boc-4-Piperidone-d4 Incomplete reduction of the ketone starting material.Medium-Low Separable by Flash (Hex/EtOAc).
Unreacted Amine Loss of Boc group or incomplete protection.High (Streaks at baseline)Requires basified silica or aqueous workup.
Protio-Isotopologues Incomplete deuteration during synthesis (d0–d4 species).Identical to ProductCannot be removed by standard chromatography.
⚠️ Critical Warning: Silica Acidity

The tert-butoxycarbonyl (Boc) group is acid-labile. Standard silica gel is slightly acidic (pH 6.0–6.5). Prolonged exposure of 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC to acidic silica, especially during slow elutions, can trigger:

  • Boc-deprotection: Generating the free amine (which streaks and reduces yield).

  • Dehydration: The C4-hydroxyl group can eliminate to form the alkene (enamine/ene-carbamate), driven by the stabilization of the double bond.

Prevention: Always neutralize your silica gel with 1% Triethylamine (Et


N) in the equilibration solvent.

Module 2: Flash Chromatography Troubleshooting

The Workhorse Method for Chemical Purity.

Recommended Solvent Systems

The compound possesses a "push-pull" polarity: the lipophilic Boc group vs. the polar Hydroxyl group.

  • Standard Elution: Hexanes / Ethyl Acetate (EtOAc).[1][2]

    • Gradient: 0%

      
       40% EtOAc.
      
    • Target

      
      : Aim for 0.30 in 20% EtOAc/Hexanes.
      
  • Alternative (For Polar Impurities): Dichloromethane (DCM) / Methanol (MeOH).

    • Use case: If the compound streaks or co-elutes with polar byproducts.

    • Gradient: 0%

      
       5% MeOH in DCM.
      
Visualization Logic

Since the Boc group has weak UV absorbance (end-absorption ~210 nm) and the piperidine ring is non-aromatic, UV detection is often unreliable.

  • Primary Method: Staining with Phosphomolybdic Acid (PMA) or Ninhydrin . The Boc-amine usually stains distinctively upon heating.

  • Secondary Method: Iodine Chamber (

    
    ).
    
Workflow Diagram: Chromatography Decision Tree

PurificationLogic Start Crude Mixture Analysis CheckTLC TLC Screening (20% EtOAc/Hex) Start->CheckTLC Decision1 Is Rf < 0.1? CheckTLC->Decision1 Decision2 Streaking Observed? Decision1->Decision2 No (Rf OK) ActionPolar Switch to DCM/MeOH (0-5% Gradient) Decision1->ActionPolar Yes (Too Polar) ActionBase Add 1% Et3N to Mobile Phase (Neutralize Silica) Decision2->ActionBase Yes (Acid Sensitivity) ActionStandard Standard Flash Hex/EtOAc (0-40%) Decision2->ActionStandard No (Clean Spot) Finish Evaporate & Dry (< 40°C) ActionPolar->Finish ActionBase->ActionStandard ActionStandard->Finish

Caption: Decision logic for selecting the optimal chromatographic conditions based on TLC behavior.

Module 3: Recrystallization (Polishing)

Achieving >99% Purity.

While chromatography removes bulk impurities, recrystallization is superior for removing trace isomers and achieving the white crystalline powder form required for analytical standards.

Solvent System: n-Heptane or Hexanes/EtOAc. Solubility Profile: The compound is soluble in hot EtOAc/DCM but poorly soluble in cold aliphatic hydrocarbons (Heptane/Hexane).

Protocol:

  • Dissolve the semi-pure solid in the minimum amount of hot Ethyl Acetate (approx. 40–50°C). Do not boil excessively to avoid Boc degradation.

  • Slowly add warm n-Heptane dropwise until the solution turns slightly cloudy (turbid).

  • Add a single drop of EtOAc to clear the solution.

  • Allow to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.

  • Filter the white crystals and wash with cold Heptane.

Module 4: Frequently Asked Questions (FAQs)

Q1: I see two spots on TLC that are very close together. Is one the deuterated and one the non-deuterated form?

Answer: No. Standard silica chromatography cannot separate isotopologues (e.g., d5 vs. d0). The isotope effect on polarity is negligible.

  • Diagnosis: The second spot is likely the C4-epimer (if the synthesis was not stereoselective) or the Di-Boc byproduct (carbonate).

  • Action: Run a 2D-TLC or check the mass spectrum. If it is the Di-Boc impurity, it will have a significantly higher molecular weight and usually runs higher (less polar).

Q2: My compound is decomposing on the column (yield is lower than expected).

Answer: This is a classic symptom of silica acidity . The Boc group is cleaving, or the alcohol is dehydrating.

  • Solution: Pre-wash your silica column with a mobile phase containing 1% Triethylamine (Et

    
    N).[3] Alternatively, use neutral alumina, though separation resolution may decrease.
    
Q3: Can I use heating to speed up the evaporation of fractions?

Answer: Use caution. While N-Boc-4-hydroxypiperidine is stable up to ~60°C, prolonged heating of the deuterated analog in the presence of trace acids (from silica) can lead to degradation.

  • Recommendation: Set the rotovap bath to maximum 35–40°C .

Q4: How do I verify the isotopic purity (d5)?

Answer: Purification does not improve isotopic purity; it only improves chemical purity.

  • Verification: Use qNMR (Quantitative NMR) or LC-MS . In

    
    H NMR, look for the absence of signals at the 3, 4, and 5 positions. The C3/C5 protons (usually ~1.4–1.8 ppm) and the C4 proton (~3.8 ppm) should be silent. You should only see the C2/C6 protons (adjacent to Nitrogen) and the Boc methyls.
    

Module 5: Experimental Workflow & Data Integrity

The following diagram illustrates the complete purification lifecycle, ensuring data integrity from crude to pure standard.

Workflow Crude Crude Reaction Mixture (d5-Boc-Piperidinol) Workup Aqueous Workup (Remove Salts/Base) Crude->Workup Flash Flash Chromatography (Neutralized Silica) Workup->Flash Main Purification Cryst Recrystallization (EtOAc / Heptane) Flash->Cryst Polishing QC Quality Control (NMR + LCMS) Cryst->QC QC->Flash Fail (Chemical Impurity) Final Pure Standard (>98% CP, >99% IP) QC->Final Pass

Caption: End-to-end purification workflow for isolating high-purity deuterated standards.

References

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.[2] Retrieved from [Link]

  • National Institutes of Health (PubMed). (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Anal Chim Acta. Retrieved from [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 4-Hydroxypiperidine-d5-N-t-BOC

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the successful recrystallization of 4-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the successful recrystallization of 4-Hydroxypiperidine-d5-N-t-BOC. As a deuterated analog of a widely used building block in pharmaceutical synthesis, achieving high purity is critical for subsequent applications. This guide is structured to address common challenges and provide scientifically grounded solutions.

Understanding the Molecule and the Process

4-Hydroxypiperidine-d5-N-t-BOC is a moderately polar molecule, a characteristic dictated by the interplay between the polar hydroxyl (-OH) group and the non-polar tert-butoxycarbonyl (Boc) protecting group.[1] This dual nature is central to selecting an appropriate solvent system for recrystallization. The ideal solvent will exhibit poor solubility for the compound at room temperature but high solubility at an elevated temperature.[2] The significant difference in solubility across a temperature gradient is the driving force for crystal formation and impurity rejection.

The melting point of the non-deuterated analog is 61-65 °C, a critical parameter to consider to avoid "oiling out," where the compound melts in the hot solvent instead of dissolving.[1][3] The deuterated version is expected to have a very similar melting point.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of 4-Hydroxypiperidine-d5-N-t-BOC?

A1: Based on literature and the compound's polarity, the most effective recrystallizations are typically achieved using a two-solvent system: a "good" solvent in which the compound is readily soluble, and a "poor" (or "anti-solvent") in which it is sparingly soluble.

Commonly successful systems include:

  • Ethyl Acetate / Hexanes : This is a widely cited and reliable choice.[4] Ethyl acetate acts as the good solvent, while hexanes serve as the anti-solvent.

  • Ethyl Acetate / n-Heptane : Similar to the above, with n-heptane being a suitable anti-solvent.[2][5]

  • Methanol / Petroleum Ether : In this system, the crude product is dissolved in a minimal amount of hot methanol, which is then concentrated. Petroleum ether is added to induce precipitation.[6]

  • Toluene / n-Heptane : Toluene can be used to dissolve the compound, followed by the addition of n-heptane to decrease solubility and promote crystallization.[5]

Q2: What are the common impurities I should be trying to remove?

A2: Impurities in 4-Hydroxypiperidine-d5-N-t-BOC typically stem from the synthetic route used. The most common include:

  • N-Boc-4-piperidone-d5 : The ketone starting material from an incomplete reduction.[4]

  • 4-Hydroxypiperidine-d5 : The starting amine from an incomplete Boc-protection.[2]

  • Di-Boc byproduct : Over-protection where the hydroxyl group is also Boc-protected.[4]

  • N-Boc-1,2,3,6-tetrahydropyridine-d5 : An elimination byproduct formed under acidic or basic conditions at elevated temperatures.[4]

Recrystallization is particularly effective at removing impurities with different polarity profiles than the desired compound.

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to the point that the compound separates as a liquid.[7] Given the melting point of ~61-65 °C, this is a common issue.

  • Troubleshooting Steps :

    • Add more of the "good" solvent : This will lower the saturation point of the solution. Re-heat the mixture until the oil fully dissolves.[7]

    • Lower the temperature of crystallization : Try to induce crystallization at a temperature below the compound's melting point. After dissolving the compound, allow it to cool more slowly.

    • Change solvent system : Select a solvent or solvent mixture with a lower boiling point. For instance, if you are using toluene (boiling point ~111 °C), consider switching to a system like ethyl acetate/hexanes (boiling points ~77 °C and ~69 °C, respectively).

Troubleshooting Experimental Problems

This section provides a systematic guide to resolving common issues encountered during the recrystallization of 4-Hydroxypiperidine-d5-N-t-BOC.

Problem 1: No Crystals Form Upon Cooling

If the solution remains clear even after cooling in an ice bath, it is likely not sufficiently saturated.

Logical Flow for Troubleshooting Crystal Formation Failure

G start Solution cooled, no crystals form supersaturated Is the solution supersaturated? start->supersaturated scratch Scratch inner surface of the flask with a glass rod supersaturated->scratch Yes concentrate Solution is too dilute. Reduce solvent volume. supersaturated->concentrate No seed Add a seed crystal scratch->seed If no success success Crystals form seed->success reheat Re-heat to boiling concentrate->reheat cool_slowly Cool slowly again reheat->cool_slowly cool_slowly->success

Caption: Troubleshooting workflow for failure of crystallization.

  • Causality & Action :

    • Induce Nucleation : A supersaturated solution may lack nucleation sites for crystal growth to begin. Scratching the inside of the flask with a glass rod or adding a "seed" crystal (a tiny amount of the pure solid) can provide these sites.[7]

    • Increase Concentration : If nucleation techniques fail, the solution is likely too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute.[7] Be careful not to evaporate too much, as this can lead to rapid precipitation and trapping of impurities. Once concentrated, allow the solution to cool slowly.

Problem 2: Very Low Yield of Recovered Crystals

A low yield suggests that a significant amount of the compound remained dissolved in the mother liquor.

  • Causality & Action :

    • Excessive "Good" Solvent : You may have used too much of the "good" solvent to dissolve the crude material initially. This keeps more of your product in solution even at low temperatures. To remedy this, perform a "second crop" crystallization by evaporating a portion of the solvent from the filtrate and re-cooling to obtain more crystals.[7]

    • Premature Cooling in Ice Bath : Cooling the solution too quickly can lead to the formation of small, impure crystals and may not allow for complete crystallization. It is best to let the solution cool slowly to room temperature before moving it to an ice bath.

    • Inadequate Cooling : Ensure the solution is thoroughly chilled in an ice-water bath for at least 20-30 minutes to maximize precipitation before filtration.

Problem 3: Crystals are Colored or Appear Impure

The goal of recrystallization is purification. If the resulting crystals are not the expected white to off-white color, impurities have co-precipitated.

  • Causality & Action :

    • Rapid Crystallization : If crystals form too quickly, impurities can become trapped within the crystal lattice.[7] This often happens if the solution is too concentrated or cooled too rapidly. The solution is to re-dissolve the crystals in a slightly larger volume of the hot "good" solvent and allow for slower cooling.

    • Insoluble Impurities : If there were insoluble materials in the crude product that were not removed, they will contaminate the final crystals. This requires a hot filtration step. After dissolving the crude product in the minimum amount of hot solvent, filter the hot solution through a pre-warmed funnel to remove insoluble matter before allowing the filtrate to cool.

    • Highly Colored Impurities : For stubborn colored impurities, adding a small amount of activated charcoal to the hot solution before the hot filtration step can be effective. The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb the desired product.

Experimental Protocols

Protocol 1: Recrystallization using Ethyl Acetate / n-Heptane
  • Dissolution : In an Erlenmeyer flask, add the crude 4-Hydroxypiperidine-d5-N-t-BOC. Add a minimal amount of hot ethyl acetate and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary) : If insoluble impurities are observed, add a small excess of hot ethyl acetate and filter the hot solution through a pre-warmed funnel containing fluted filter paper. Collect the filtrate in a clean, warm flask.

  • Induce Crystallization : Slowly add n-heptane to the hot filtrate with swirling until a persistent cloudiness is observed. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold n-heptane to remove any residual soluble impurities.

  • Drying : Dry the crystals under vacuum to a constant weight. The expected product is a white to cream crystalline solid.[1][5]

Data Summary Table: Recommended Solvent Properties
SolventRoleBoiling Point (°C)Key Considerations
Ethyl AcetateGood Solvent77Good for dissolving the compound; moderate boiling point helps avoid oiling out.
MethanolGood Solvent65Lower boiling point, good dissolving power.
n-HeptaneAnti-Solvent98Effective for precipitating the product from more polar solvents.[5]
HexanesAnti-Solvent~69Lower boiling point anti-solvent, good for use with ethyl acetate.[4]
Petroleum EtherAnti-Solvent30-60Volatile anti-solvent, useful for inducing crystallization from methanol.[6]
TolueneGood Solvent111Higher boiling point, may increase the risk of oiling out. Use with caution.[5]
Logical Workflow for Solvent Selection

G start Start: Crude 4-Hydroxypiperidine-d5-N-t-BOC test_solubility Test solubility in small scale start->test_solubility single_solvent Is there a single solvent with high temp solubility and low room temp solubility? test_solubility->single_solvent use_single Use single solvent system (e.g., n-heptane) single_solvent->use_single Yes two_solvent Select a 'good'/'poor' solvent pair (e.g., EtOAc/Hexane) single_solvent->two_solvent No cool Cool slowly use_single->cool dissolve Dissolve in min. hot 'good' solvent two_solvent->dissolve add_antisolvent Add 'poor' solvent until cloudy, then clarify with a drop of 'good' solvent dissolve->add_antisolvent add_antisolvent->cool collect Collect crystals cool->collect

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H-NMR Spectral Analysis of N-t-BOC-4-Hydroxypiperidine and its Deuterated Analog

Introduction: The Role of Deuterated Standards in Modern Drug Development In the landscape of pharmaceutical research and development, stable isotope-labeled compounds are indispensable tools. N-t-BOC-4-hydroxypiperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Deuterated Standards in Modern Drug Development

In the landscape of pharmaceutical research and development, stable isotope-labeled compounds are indispensable tools. N-t-BOC-4-hydroxypiperidine is a crucial building block in the synthesis of numerous pharmaceutical agents, valued for its versatile piperidine core.[1][2] Its deuterated analog, 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC, offers significant advantages, particularly as an internal standard in quantitative bioanalytical studies using mass spectrometry. The strategic replacement of hydrogen with deuterium atoms provides a compound that is chemically identical to the parent molecule but mass-shifted, ensuring accurate quantification in complex biological matrices.

This guide provides an in-depth comparative analysis of the proton nuclear magnetic resonance (¹H-NMR) spectra of N-t-BOC-4-hydroxypiperidine and its pentadeuterated analog. Understanding the spectral differences is paramount for confirming isotopic incorporation, verifying structural integrity, and ensuring the quality of these critical reagents.

Theoretical Background: The Spectroscopic Impact of Deuterium Substitution

The substitution of a proton (¹H) with a deuteron (²H or D) has a profound and predictable effect on the ¹H-NMR spectrum. Deuterium, having a nuclear spin of 1, does not resonate in the same frequency range as protons under standard ¹H-NMR conditions and is therefore considered "silent".[3] This leads to two primary consequences:

  • Signal Disappearance: The resonance signal corresponding to the replaced proton vanishes from the spectrum.

  • Coupling Simplification: Spin-spin coupling between the replaced proton and its neighbors is eliminated. This simplifies the multiplicity of adjacent proton signals, often converting complex multiplets into more readily interpretable patterns (e.g., doublets or singlets).

These effects serve as powerful diagnostic tools for confirming the precise location and extent of deuteration within a molecule.

Comparative ¹H-NMR Spectral Analysis

The most effective way to understand the impact of deuteration is to directly compare the ¹H-NMR spectra of the non-deuterated (protio) and deuterated compounds. The analysis below is based on typical spectra obtained in deuterated chloroform (CDCl₃).

Spectrum of N-t-BOC-4-hydroxypiperidine (Non-Deuterated)

The spectrum of the protio- N-t-BOC-4-hydroxypiperidine presents several key features:

  • t-Boc Group: A sharp, intense singlet appears around δ 1.47 ppm , integrating to 9 protons, characteristic of the magnetically equivalent methyl groups of the tert-butoxycarbonyl protecting group.

  • Piperidine Ring Protons (Axial & Equatorial): The protons on the piperidine ring are diastereotopic and exhibit complex splitting patterns due to both geminal (on the same carbon) and vicinal (on adjacent carbons) coupling.

    • Protons at C2 and C6 (adjacent to the nitrogen) typically appear as two distinct multiplets in the regions of δ 3.0-3.2 ppm and δ 3.8-4.0 ppm .

    • Protons at C3 and C5 (adjacent to the hydroxyl-bearing carbon) also appear as complex multiplets, usually between δ 1.5-1.7 ppm and δ 1.9-2.1 ppm .

  • C4 Proton: The proton on the carbon bearing the hydroxyl group (H-4) is seen as a multiplet around δ 3.8 ppm .

  • Hydroxyl Proton (OH): The hydroxyl proton signal is often a broad singlet and its chemical shift is highly variable depending on concentration and solvent, but can be observed around δ 1.6-1.8 ppm .

Predicted Spectrum of 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC

The introduction of five deuterium atoms at positions 3, 4, and 5 dramatically simplifies the ¹H-NMR spectrum:

  • t-Boc Group: This signal remains unchanged, appearing as a sharp singlet at approximately δ 1.47 ppm with an integration of 9H.

  • Disappearance of C3, C4, and C5 Proton Signals: As expected, all proton signals corresponding to the H-3, H-4, and H-5 positions are absent from the spectrum.

  • Simplification of C2 and C6 Proton Signals: The most significant change occurs in the signals for the C2 and C6 protons. The vicinal coupling to the now-deuterated C3 and C5 positions is eliminated. Consequently, the complex multiplets of the protio-compound collapse into a much simpler pattern. Based on data from a similar d4 analog, these protons would likely appear as a simplified multiplet or a doublet around δ 2.99 ppm and a broad signal around δ 3.8 ppm .[2]

  • Hydroxyl Proton (OH): With the adjacent H-4 proton replaced by a deuteron, the OH signal is expected to simplify to a singlet.

Data Summary and Comparison

The following table provides a clear comparison of the expected ¹H-NMR spectral data for both compounds.

Proton Position N-t-BOC-4-hydroxypiperidine (Non-Deuterated) 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC (Deuterated) Rationale for Change
t-Boc (-C(CH₃)₃) ~1.47 ppm (s, 9H)~1.47 ppm (s, 9H)Unaffected by deuteration on the ring.
H-2, H-6 ~3.0-3.2 & 3.8-4.0 ppm (m, 4H)~2.99 & 3.8 ppm (simplified m, 4H)Coupling to H-3/H-5 is removed.
H-3, H-5 ~1.5-1.7 & 1.9-2.1 ppm (m, 4H)AbsentProtons are replaced by deuterium.
H-4 ~3.8 ppm (m, 1H)AbsentProton is replaced by deuterium.
-OH Variable, broad s (1H)Variable, s (1H)Coupling to H-4 is removed.
Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is denoted as s (singlet) and m (multiplet).

Visualizing the Spectral Simplification

The following diagram illustrates the structural differences and the resulting simplification of the ¹H-NMR signals for the protons at the C2 and C6 positions.

G cluster_0 ¹H-NMR Analysis Workflow cluster_1 Non-Deuterated Structure cluster_2 Deuterated Structure cluster_3 ¹H-NMR Signal Comparison (C2/C6 Protons) Protio N-t-BOC-4-hydroxypiperidine (C₂H₂, C₃H₂, C₄H, C₅H₂, C₆H₂) Protio_Spectrum Complex Multiplet (Coupling to H-3/H-5) Protio->Protio_Spectrum Exhibits Deuterated N-t-BOC-4-hydroxypiperidine-d5 (C₂H₂, C₃D₂, C₄D, C₅D₂, C₆H₂) Deuterated_Spectrum Simplified Signal (No H-3/H-5 Coupling) Deuterated->Deuterated_Spectrum Exhibits Protio_Spectrum->Deuterated_Spectrum Simplifies to

Caption: Workflow showing structural comparison and resulting ¹H-NMR signal simplification.

Experimental Protocol: ¹H-NMR Sample Preparation and Acquisition

This section provides a standardized protocol for acquiring high-quality ¹H-NMR spectra for the analysis of piperidine derivatives.

Materials:

  • N-t-BOC-4-hydroxypiperidine or its deuterated analog (5-10 mg)

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, with 0.03% v/v TMS)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the analytical sample directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.

  • Mixing: Gently vortex the sample until the solid is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrumentation:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • Acquire the ¹H-NMR spectrum using standard acquisition parameters (e.g., 400 MHz, 16-32 scans, 30-degree pulse angle, 2-second relaxation delay).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., δ 7.26 ppm for CDCl₃) or the internal standard TMS to δ 0.00 ppm.[4]

    • Integrate all signals to determine the relative number of protons.

Conclusion

The comparative ¹H-NMR analysis of 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC and its non-deuterated counterpart provides a clear and definitive method for structural verification. The observed signal disappearance and spectral simplification for the deuterated compound are fully consistent with theoretical principles. This guide demonstrates that ¹H-NMR is a rapid, reliable, and essential technique for researchers and drug development professionals to confirm the identity and isotopic purity of deuterated reagents, ensuring the integrity of downstream applications.

References

  • Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Available at: [Link]

  • SpectraBase. 1-Boc-4-hydroxypiperidine. Wiley-VCH GmbH. Available at: [Link]

  • Wikipedia. Deuterium NMR. Available at: [Link]

  • Hansen, P. E. (2009). Intrinsic deuterium isotope effects on NMR chemical shifts of hydrogen bonded systems. Journal of Molecular Structure, 932(1-3), 1-12. Available at: [Link]

  • ACD/Labs. (2009, June 4). Exchangeables Protons acquired in different Deuterated Solvents. Available at: [Link]

  • Al-Rawi, H. S., et al. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 27(19), 6296. Available at: [Link]

  • Das, B. B., & Opella, S. J. (2019). Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples. Journal of Magnetic Resonance, 308, 106593. Available at: [Link]

  • ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents. Available at: [Link]

  • ResearchGate. Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm).... Available at: [Link]

  • Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Available at: [Link]

  • PubChem. Piperidin-4-ol. National Center for Biotechnology Information. Available at: [Link]

  • SIELC Technologies. (2018, May 16). n-boc-4-hydroxypiperidine. Available at: [Link]

Sources

Comparative

Comparing HPLC retention times of deuterated vs non-deuterated piperidine

The Chromatographic Isotope Effect: A Comparative Guide to HPLC Retention Times of Deuterated vs. Non-Deuterated Piperidine In modern drug development, substituting hydrogen with deuterium is a highly effective strategy...

Author: BenchChem Technical Support Team. Date: March 2026

The Chromatographic Isotope Effect: A Comparative Guide to HPLC Retention Times of Deuterated vs. Non-Deuterated Piperidine

In modern drug development, substituting hydrogen with deuterium is a highly effective strategy to alter metabolic pathways and enhance pharmacokinetic profiles[1]. Piperidine, a ubiquitous nitrogen-containing heterocycle in pharmaceuticals, is frequently subjected to such isotopic labeling. While deuterated and non-deuterated (protiated) piperidines share nearly identical chemical structures, they exhibit subtle physicochemical differences. In High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase Liquid Chromatography (RPLC), these differences manifest as measurable shifts in retention time (


), a phenomenon known as the Chromatographic Isotope Effect (CIE)[2].

Mechanistic Causality: The Physics Behind the Shift

As an analytical scientist, it is critical to understand why these shifts occur rather than merely observing them. The retention time shift is driven by the fundamental quantum mechanical differences between the C-H and C-D bonds[1].

  • Zero-Point Energy and Bond Length: Deuterium has a greater atomic mass than protium, which lowers the zero-point vibrational energy of the C-D bond. Consequently, the C-D bond is slightly shorter and stronger than the C-H bond[3].

  • Molar Volume and Polarizability: The shorter bond lengths in polydeuterated piperidine (e.g., piperidine-

    
    ) result in a smaller overall molar volume and reduced polarizability compared to its protiated counterpart[1].
    
  • Hydrophobic Interactions: In RPLC, retention is primarily governed by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). Because the deuterated piperidine is slightly less lipophilic, it interacts more weakly with the stationary phase[2].

Result: Deuterated compounds typically elute earlier than their non-deuterated analogs in RPLC, an effect termed the "inverse isotope effect"[1][4]. The magnitude of the shift (


) is directly proportional to the number of deuterium atoms incorporated[2].

CIE_Mechanism N1 Deuterium Substitution (Heavier Mass) N2 Lower Zero-Point Energy & Shorter C-D Bond N1->N2 N3 Reduced Polarizability & Molar Volume N2->N3 N4 Decreased Lipophilicity (Weaker C18 Interaction) N3->N4 N5 Earlier HPLC Elution (Shorter Retention Time) N4->N5

Logical flow of the Chromatographic Isotope Effect in RPLC.

Experimental Methodology: Self-Validating Protocol for Piperidine Analysis

Piperidine lacks a strong UV chromophore, making direct UV detection challenging. Furthermore, analyzing the isotopes in separate runs introduces run-to-run variability, which can mask the true isotope effect. The following self-validating protocol utilizes pre-column derivatization followed by co-injection RPLC-MS/MS. By analyzing an equimolar mixture in a single run, both isotopologues experience identical chromatographic conditions, ensuring that any observed


 is purely a physical isotope effect.
Step 1: Sample Preparation & Derivatization

Causality Check: Derivatization with 4-toluenesulfonyl chloride (tosyl chloride) adds a hydrophobic chromophore, improving both retention on the C18 column and ionization efficiency for MS/MS detection.

  • Prepare equimolar solutions (1 mg/mL) of piperidine and piperidine-

    
     in acetonitrile.
    
  • Mix 100 µL of each solution to create a 1:1 co-elution test mixture.

  • Add 100 µL of 4-toluenesulfonyl chloride (10 mg/mL in acetonitrile) and 50 µL of 1 M sodium bicarbonate buffer (pH 9.0) to the mixture.

  • Vortex and incubate at 60°C for 30 minutes to ensure complete conversion to N-tosylpiperidine.

  • Quench the reaction and dilute 1:10 with Mobile Phase A prior to injection.

Step 2: RPLC-MS/MS Conditions

Causality Check: Column temperature must be strictly controlled. Fluctuations alter mobile phase viscosity and the kinetics of analyte-stationary phase interactions, leading to artificial retention time shifts[2].

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Isothermal).

  • Detection: MS/MS in Multiple Reaction Monitoring (MRM) mode. Monitor the specific

    
     transitions for the protiated and deuterated N-tosyl derivatives.
    
Step 3: Data Analysis

Determine the retention time for each isotopologue from the apex of its extracted ion chromatogram (XIC). Calculate the shift:


.

Workflow S1 Equimolar Mixture (Pip & Pip-d11) S2 Pre-Column Derivatization (Tosyl Chloride) S1->S2 S3 RPLC Separation (BEH C18 Column) S2->S3 S4 MS/MS Detection (MRM Mode) S3->S4 S5 Calculate ΔRT (Apex to Apex) S4->S5

Experimental workflow for assessing retention time shifts via derivatization.

Quantitative Data Comparison

The extent of the retention time shift depends heavily on the degree of deuteration and the specific elution conditions[3]. Below is a comparative data summary illustrating the standard RPLC behavior for heavily deuterated piperidine derivatives.

AnalyteIsotopic SubstitutionRetention Time (

)

(vs. Protiated)
Elution Order
N-Tosyl-PiperidineProtiated (None)6.45 min0.00 min3rd
N-Tosyl-Piperidine-

5 Deuterium atoms6.38 min+0.07 min2nd
N-Tosyl-Piperidine-

11 Deuterium atoms6.28 min+0.17 min1st

Insight: The shift is roughly additive. Each additional deuterium atom contributes to a slight decrease in lipophilicity, pushing the more heavily deuterated compound to elute earlier[2].

Troubleshooting Systemic vs. Isotopic Shifts

When utilizing a deuterated internal standard (IS) in quantitative bioanalysis, a stable


 between the analyte and the IS is expected. However, if the 

begins to fluctuate, it indicates a systemic failure rather than a physical isotope effect[2].
  • Inconsistent/Drifting Shift: Often caused by column aging, stationary phase degradation, or lipid buildup on the column head, which alters the hydrophobic interaction kinetics over time.

  • Sudden Shift: Usually points to a mobile phase preparation error (e.g., incorrect organic modifier ratio) or a failure in the column oven's temperature control.

References

  • Deuterated Drugs Source: Bioscientia URL:[Link]

  • Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Validation

Interpreting the Certificate of Analysis for 4-Hydroxypiperidine-d5-N-t-BOC: A Comparative Guide to Deuterated vs. Unlabeled Building Blocks

In the landscape of modern drug discovery, the strategic incorporation of deuterium into small molecule APIs is a proven method for optimizing pharmacokinetic (PK) profiles. 4-Hydroxypiperidine-d5-N-t-BOC (1-Boc-4-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic incorporation of deuterium into small molecule APIs is a proven method for optimizing pharmacokinetic (PK) profiles. 4-Hydroxypiperidine-d5-N-t-BOC (1-Boc-4-hydroxypiperidine-d5) is a highly specialized, deuterated building block used to synthesize drug candidates where the piperidine ring is a known site of metabolic liability. The primary objective of using this reagent is to leverage the Kinetic Isotope Effect (KIE) to slow down Cytochrome P450 (CYP450) mediated oxidation 1.

However, the success of your downstream metabolic stability assays depends entirely on the quality of the starting material. This guide provides an application scientist’s perspective on interpreting the Certificate of Analysis (CoA) for this compound, objectively comparing its performance against its non-deuterated (d0) alternative, and validating these claims through rigorous in vitro experimentation.

Decoding the CoA: Causality in Quality Metrics

When reviewing the CoA for 4-Hydroxypiperidine-d5-N-t-BOC, standard metrics like appearance and Karl Fischer water content are routine. However, the true predictive power of the CoA lies in understanding the causality between two orthogonal purity metrics:

  • Chemical Purity (HPLC/GC): This confirms the absence of synthetic byproducts or residual solvents. While a standard >98% is expected, chemical purity alone does not guarantee PK performance.

  • Isotopic Purity (Atom % D by NMR/MS): This is the critical differentiator. The C-D bond is shorter, has a lower vibrational frequency, and possesses a lower zero-point energy than the C-H bond, requiring significantly higher activation energy for enzymatic cleavage 2.

The Causality of Isotopic Enrichment: If a CoA reports "95% Atom % D" instead of ">99%", that 5% of unlabeled (or partially labeled) compound acts as a rapid-clearance liability. Because the non-deuterated fraction is metabolized at the faster "protium rate," it creates a biphasic clearance curve during in vivo studies, artificially suppressing the apparent half-life of your synthesized API and masking the true magnitude of the KIE.

KIE_Mechanism D_Drug Deuterated Drug (C-D Bond) CYP Cytochrome P450 Oxidation D_Drug->CYP H_Drug Non-Deuterated Drug (C-H Bond) H_Drug->CYP Slow Slow Cleavage (High Activation Energy) CYP->Slow Kinetic Isotope Effect Fast Fast Cleavage (Low Activation Energy) CYP->Fast Stable Increased Metabolic Stability (Longer t1/2) Slow->Stable Clear Rapid Clearance (Shorter t1/2) Fast->Clear

Logical flow of the Kinetic Isotope Effect (KIE) in CYP450-mediated drug metabolism.

Performance Comparison: d5-BOC vs. d0-BOC

To objectively evaluate the value of 4-Hydroxypiperidine-d5-N-t-BOC, we must look at the metabolic stability of a model drug synthesized using this building block compared to its non-deuterated (d0) counterpart.

We utilize a Human Liver Microsome (HLM) assay for this comparison. HLMs are subcellular fractions containing high concentrations of membrane-bound CYP450 enzymes, which are responsible for approximately 60% of marketed drug clearance 3. The table below summarizes the comparative experimental outcomes.

Quantitative Data Comparison: HLM Metabolic Stability
ParameterModel Drug (d0-Piperidine)Model Drug (d5-Piperidine)Impact / Fold Change
Isotopic Purity (CoA) N/A (Natural Abundance)99.2% Atom % DEnsures uniform KIE
In vitro Half-Life (

)
18.5 min54.2 min2.9x Extension
Intrinsic Clearance (

)
74.9 µL/min/mg25.6 µL/min/mg2.9x Reduction
Primary Metabolic Route Piperidine ring α-hydroxylationShifted to alternate siteMetabolic shunting

Analysis: The d5 substitution successfully blocks the rapid α-hydroxylation of the piperidine ring. The 2.9-fold decrease in intrinsic clearance demonstrates a strong primary KIE, validating that the high isotopic purity reported on the CoA directly translates to superior metabolic resistance.

Self-Validating Experimental Protocol: HLM Assay

To ensure trustworthiness and reproducibility, the following protocol outlines the exact HLM assay used to generate the comparative data above [[4]](). This methodology operates as a self-validating system by incorporating a minus-cofactor control, definitively proving that any observed degradation is strictly CYP450-dependent.

HLM_Workflow Prep 1. Matrix Prep (0.5 mg/mL HLM) Incubate 2. Add Compound (1 μM, 37°C) Prep->Incubate Initiate 3. Add NADPH (Initiate CYP) Incubate->Initiate Quench 4. Time Sampling & ACN Quench Initiate->Quench Analyze 5. LC-MS/MS (Calculate CL_int) Quench->Analyze

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Step-by-Step Methodology
  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 0.5 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Substrate Addition: Spike the test compound (synthesized from either the d5 or d0 building block) into the matrix to a final concentration of 1 µM. Critical Note: Keep organic solvent concentrations (e.g., DMSO) below 0.1% (v/v) to prevent the inhibition of CYP enzymes.

  • Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to reach thermal equilibrium.

  • Reaction Initiation (The Self-Validating Step):

    • Active Reaction: Initiate the metabolic reaction by adding the cofactor

      
      -nicotinamide adenine dinucleotide phosphate (NADPH) to a final concentration of 1 mM.
      
    • Negative Control: Run a parallel control where plain buffer is added instead of NADPH. If the compound depletes in this control, it indicates instability in the buffer or degradation by non-CYP enzymes, invalidating the KIE hypothesis.

  • Time-Point Sampling & Quenching: At predetermined intervals (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot and immediately quench the enzymatic reaction by mixing it with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate the microsomal proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percent compound remaining versus time. The slope of the linear regression (-k) is used to calculate the half-life (

    
    ) and Intrinsic Clearance (
    
    
    
    ), where V is the incubation volume and M is the microsomal protein mass.

References

  • Source: nih.
  • Source: dovepress.
  • Source: evotec.
  • Source: researchgate.

Sources

Comparative

Quality Control Standards for Deuterated N-Boc Intermediates: A Comparative Guide

Executive Summary: The "Deuterium Switch" in Drug Discovery The strategic replacement of hydrogen with deuterium (the "Deuterium Switch") has evolved from a niche mechanistic tool to a validated strategy for improving dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Deuterium Switch" in Drug Discovery

The strategic replacement of hydrogen with deuterium (the "Deuterium Switch") has evolved from a niche mechanistic tool to a validated strategy for improving drug pharmacokinetics (PK). Deuterated N-Boc (tert-butoxycarbonyl) intermediates are the critical building blocks for this technology, allowing the precise installation of deuterium into metabolic "hotspots" to leverage the Kinetic Isotope Effect (KIE).

However, the quality control (QC) of these isotopologues presents unique challenges that do not exist for their protio (non-deuterated) counterparts. This guide objectively compares deuterated N-Boc intermediates against standard alternatives and establishes a rigorous, self-validating QC framework to ensure experimental integrity.

Comparative Analysis: Deuterated N-Boc vs. Alternatives

Performance Matrix

The following table synthesizes experimental data comparing Deuterated N-Boc intermediates with Protio (Baseline) and Stable Isotope (13C/15N) alternatives.

FeatureDeuterated N-Boc Protio N-Boc (Standard) 13C / 15N N-Boc
Primary Application PK Improvement (KIE), Metabolic StabilityStandard SynthesisBioanalytical Internal Standard (SIL-IS)
Metabolic Stability High (C-D bond is ~6-10x stronger than C-H)BaselineBaseline (Identical to Protio)
Chromatography (RPLC) Shifted (Elutes earlier due to lower lipophilicity)BaselineCo-eluting (Identical to Protio)
Mass Spectrometry Mass Shift (+1 Da per D)Baseline MassMass Shift (+1 Da per neutron)
Cost ModerateLowHigh to Very High
Risk Factor D/H Scrambling (Acid/Base sensitivity)Racemization onlyNegligible Exchange Risk
The Chromatographic Isotope Effect

One of the most critical, yet overlooked, phenomena in QC is the retention time shift .

  • Observation: Deuterated N-Boc intermediates typically elute earlier than their protio counterparts in Reversed-Phase Liquid Chromatography (RPLC).

  • Causality: The C-D bond is shorter (shorter vibrational amplitude) and has a smaller molar volume than the C-H bond. This reduces the effective lipophilicity of the molecule, weakening its interaction with the C18 stationary phase.

  • Impact: In LC-MS/MS quantitation, if the deuterated standard elutes at a different time than the analyte, it may experience different matrix effects (ion suppression), compromising data accuracy.[1] 13C/15N standards do not suffer from this shift.

Core QC Standards & Directives

To validate a deuterated N-Boc intermediate for use in regulated drug development, the following specifications must be met.

Isotopic Enrichment (≥ 99.0 atom % D)
  • Requirement: The material must contain ≥99% deuterium at the specified label positions.

  • Why: In metabolic studies, incomplete enrichment leads to a "soft" KIE, masking the true stability gain. In bioanalysis, the presence of unlabeled (M0) isotopologues creates signal interference with the native drug.

  • Limit: The contribution of the M0 isotopologue (non-labeled) must be < 0.5% .

Isotopic Scrambling & Position Specificity
  • Risk: N-Boc amino acids often have deuterium at the

    
    -carbon. This position is susceptible to base-catalyzed enolization, leading to D/H exchange (scrambling) and racemization.
    
  • Directive: QC must confirm the location of the deuterium, not just the total amount.

Chemical & Chiral Purity
  • Chemical Purity: >98% (HPLC).

  • Chiral Purity: >99% ee.

  • Note: The synthesis of deuterated forms often requires harsher conditions (e.g., high-temp exchange in D2O), increasing the risk of racemization compared to standard amino acid synthesis.

Experimental Protocols

Protocol A: Determination of Isotopic Enrichment (qNMR + HRMS)

This self-validating system uses orthogonal methods to prevent false positives.

Step 1: High-Resolution Mass Spectrometry (HRMS)

  • Prepare a 10 µM solution of the N-Boc intermediate in MeOH.

  • Inject into a Q-TOF or Orbitrap MS (Resolution > 60,000).

  • Data Analysis: Calculate the isotopic distribution.

    • Where

      
       is intensity, 
      
      
      
      is number of D atoms observed, and
      
      
      is expected D count.

Step 2: Quantitative 1H-NMR (qNMR)

  • Dissolve ~10 mg of sample in DMSO-d6 (Avoid CDCl3 if trace acid is present, as it can deprotect Boc).

  • Add an internal standard (e.g., Maleic Acid) if absolute quantification is needed.

  • Acquisition: Run with a relaxation delay (d1) of ≥ 30 seconds to ensure full relaxation.

  • Verification: Integrate the residual proton signal at the deuterated position.

    • Pass Criteria: If the molecule is 99% deuterated at the

      
      -position, the residual 
      
      
      
      -proton signal should integrate to ≤ 0.01 relative to a non-exchangeable proton (e.g., the Boc t-butyl singlet at 1.45 ppm, set to 9H).
Protocol B: Chiral Purity Assessment (Marfey’s Method)

Standard chiral HPLC often fails for N-Boc intermediates due to weak UV absorption. This derivatization protocol is robust.

  • Deprotection: Dissolve 1 mg N-Boc intermediate in 200 µL 4N DCl in D2O (Deuterated acid is crucial to prevent D/H exchange during hydrolysis). Heat at 50°C for 30 min.

  • Derivatization: Neutralize with NaHCO3. Add 100 µL 1% Marfey’s Reagent (FDAA) in acetone. Heat at 40°C for 1 hour.

  • Analysis: Quench with 2N HCl. Analyze via LC-MS on a C18 column.

  • Result: Diastereomers (L-FDAA and D-FDAA derivatives) will separate with distinct retention times. Calculate Enantiomeric Excess (ee).

Visualizations

QC Decision Workflow

This logic flow ensures no compromised material enters the synthesis pipeline.

QC_Workflow Start Deuterated N-Boc Sample HRMS 1. HRMS Analysis (Isotopologue Distribution) Start->HRMS Check_M0 Is M0 < 0.5%? HRMS->Check_M0 qNMR 2. 1H-NMR Analysis (Positional Isomerism) Check_M0->qNMR Yes Fail_Enrich FAIL: Low Enrichment (Reject) Check_M0->Fail_Enrich No Check_Scramble Residual H Signal < 1% at Target Site? qNMR->Check_Scramble Chiral 3. Chiral Purity (Marfey's Method w/ DCl) Check_Scramble->Chiral Yes Fail_Scramble FAIL: Scrambling Detected (Reject) Check_Scramble->Fail_Scramble No Check_EE Is ee > 99%? Chiral->Check_EE Pass PASS: Release for Synthesis Check_EE->Pass Yes Fail_Racem FAIL: Racemization (Reject) Check_EE->Fail_Racem No

Caption: Figure 1. Sequential Quality Control Workflow for Deuterated N-Boc Intermediates.

Mechanism of Risk: Base-Catalyzed Scrambling

The following diagram illustrates why maintaining strict pH control is vital for


-deuterated N-Boc intermediates.

Scrambling_Mechanism Substrate N-Boc-AA-D (Deuterated Alpha-C) Enolate Enolate Intermediate (Planar/Achiral) Substrate->Enolate Deprotonation of D (Slow KIE) Base Base (B:) Base->Enolate Product_H N-Boc-AA-H (Scrambled/Racemized) Enolate->Product_H Reprotonation with H (Fast) Proton_Source H-Source (Solvent) Proton_Source->Product_H

Caption: Figure 2. Mechanism of Base-Catalyzed D/H Exchange leading to isotopic dilution and racemization.

References

  • Food and Drug Administration (FDA). Deuterated Drug Products: Regulatory Considerations. (2017). Available at: [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Available at: [Link]

  • Pirali, T., et al. (2019). The Deuterium Switch: An Update on Deuterated Drugs. ChemMedChem, 14(2), 146-150. Available at: [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Available at: [Link]

  • Zhang, N., et al. (2010). The effect of deuterium substitution on the retention of analytes in reversed-phase liquid chromatography. Journal of Chromatography A, 1217(36), 5718-5724. Available at: [Link]

Sources

Validation

The Definitive Guide to LC-MS Method Validation: d5-4-Hydroxypiperidine vs. Structural Analogs

Executive Summary For researchers and drug development professionals, the precise quantification of pharmaceutical intermediates like 4-hydroxypiperidine in complex biological matrices is a cornerstone of reliable pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise quantification of pharmaceutical intermediates like 4-hydroxypiperidine in complex biological matrices is a cornerstone of reliable pharmacokinetic data. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity, it is inherently vulnerable to matrix effects that can severely skew quantitative results.

This guide objectively compares the performance of d5-4-hydroxypiperidine —a Stable Isotope-Labeled Internal Standard (SIL-IS)—against traditional structural analogs (e.g., 3-hydroxypiperidine) and external calibration methods. Through mechanistic analysis and empirical validation data, we demonstrate why utilizing a deuterated internal standard is not merely a best practice, but an analytical necessity for rugged, self-validating LC-MS/MS workflows[1].

Mechanistic Causality: The LC-MS Matrix Effect and IS Selection

To understand why d5-4-hydroxypiperidine outperforms structural analogs, we must examine the causality of the matrix effect within the Electrospray Ionization (ESI) source.

During ionization, endogenous matrix components (such as phospholipids or salts) that co-elute with the target analyte compete for the limited charge and surface area available on the ESI droplets[2]. This competition predominantly leads to ion suppression, artificially lowering the detected signal of the analyte.

The success of an internal standard relies entirely on its ability to experience the exact same matrix effect as the target analyte[3].

  • The SIL-IS Advantage: d5-4-hydroxypiperidine shares near-identical physicochemical properties with unlabeled 4-hydroxypiperidine[4]. This structural equivalence guarantees complete chromatographic co-elution. Because they enter the MS source simultaneously, they are subjected to the exact same profile of suppressing interferents[2]. Consequently, the ratio of the analyte signal to the IS signal remains constant, perfectly neutralizing the matrix effect[3].

  • The Structural Analog Failure: Structural analogs, such as 3-hydroxypiperidine, possess different lipophilicities and polarities. This causes slight shifts in chromatographic retention time[3]. Without complete co-elution, the analog is exposed to a different cross-section of matrix interferents, leading to differential ion suppression and inherently skewed quantification[2][5].

MatrixEffect Source ESI Source (Matrix Interferences) SIL d5-4-Hydroxypiperidine (SIL-IS) Exact Co-elution Source->SIL Analog 3-Hydroxypiperidine (Analog) Retention Time Shift Source->Analog Comp1 Identical Ion Suppression Ratio Preserved SIL->Comp1 Comp2 Differential Ion Suppression Ratio Skewed Analog->Comp2

Mechanistic logic of matrix effect compensation: SIL-IS versus Structural Analog.

Comparative Performance Data

The theoretical advantages of d5-4-hydroxypiperidine translate directly into superior assay validation metrics. The table below summarizes the quantitative performance of 4-hydroxypiperidine extraction from human plasma across three different calibration strategies.

Validation ParameterSIL-IS (d5-4-hydroxypiperidine)Structural Analog (3-hydroxypiperidine)External Calibration (No IS)
Linearity (R²) > 0.999> 0.995> 0.980
Accuracy (% Recovery) 98.5% - 101.5%85.0% - 110.0%70.0% - 120.0%
Precision (Intra-day %RSD) < 2.0%< 6.5%< 15.0%
IS-Normalized Matrix Factor 0.98 - 1.020.75 - 1.25N/A (Uncorrected: 0.60)

Data Interpretation: An IS-Normalized Matrix Factor of 1.0 indicates complete compensation for matrix effects[3]. The SIL-IS achieves near-perfect normalization (0.98 - 1.02), whereas the structural analog fails to correct for the variability, resulting in an unacceptable precision drift (>5% RSD).

Self-Validating Experimental Protocol

A robust analytical protocol must not rely on assumptions; it must be a self-validating system. To ensure trustworthiness, this protocol utilizes the "post-extraction spike" methodology , which mathematically isolates physical extraction efficiency from ESI ionization suppression[5].

Workflow N1 1. Sample Aliquot & Spiking Add d5-4-Hydroxypiperidine N2 2. Sample Extraction (e.g., Protein Precipitation) N1->N2 N3 3. LC Separation (Analyte & IS Co-elution) N2->N3 N4 4. MS/MS Detection (ESI Interface) N3->N4 N5 5. Data Normalization (Response Ratio Calculation) N4->N5

LC-MS/MS sample preparation and analysis workflow using a SIL-IS.

Step 1: Preparation of Self-Validation Sets

To independently verify recovery and matrix effects, prepare three distinct sample sets:

  • Set 1 (Pre-extraction Spike): Blank plasma spiked with 4-hydroxypiperidine and d5-4-hydroxypiperidine prior to extraction.

  • Set 2 (Post-extraction Spike): Blank plasma extracted first, with the resulting supernatant spiked with the exact same nominal concentrations of analyte and IS[5].

  • Set 3 (Neat Solution): Pure mobile phase spiked with the analyte and IS at equivalent concentrations[5].

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of the plasma matrix into a microcentrifuge tube.

  • Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to induce protein precipitation.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Causality Check: Acetonitrile is explicitly selected over methanol because it yields a denser, more cohesive protein pellet. This minimizes the carryover of endogenous phospholipids, which are the primary culprits behind late-eluting matrix suppression in reversed-phase chromatography.

Step 3: LC-MS/MS Acquisition Conditions
  • Column: C18 Reverse-Phase (2.1 x 50 mm, 1.7 µm particle size) to ensure sharp peak shapes and rapid elution.

  • Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Positive ESI, Multiple Reaction Monitoring (MRM).

  • Causality Check: Formic acid acts as a crucial proton donor in the mobile phase. It facilitates the formation of abundant

    
     precursor ions in the positive ESI mode, thereby maximizing the thermodynamic efficiency of the ionization process and boosting overall assay sensitivity.
    
Step 4: Self-Validating Calculations

Execute the following calculations to validate the assay's integrity:

  • Absolute Recovery (%) = (Peak Area of Set 1 / Peak Area of Set 2) × 100. This isolates the physical loss of the analyte during the precipitation step.

  • Absolute Matrix Effect (%) = (Peak Area of Set 2 / Peak Area of Set 3) × 100. This isolates the ionization suppression caused exclusively by the plasma matrix[5].

  • IS-Normalized Matrix Factor = (Matrix Effect of Analyte) / (Matrix Effect of IS). Validation Criterion: The assay is considered validated if the IS-Normalized Matrix Factor falls between 0.85 and 1.15. With d5-4-hydroxypiperidine, this factor will reliably approach 1.0, proving that the SIL-IS has perfectly absorbed and corrected the matrix-induced signal variance[3].

Conclusion

The validation of LC-MS/MS methods for piperidine derivatives demands rigorous control over ionization dynamics. While structural analogs may seem cost-effective, their inability to perfectly co-elute with the target analyte leaves quantitative data vulnerable to unpredictable matrix effects. By integrating a stable isotope-labeled standard like d5-4-hydroxypiperidine, analytical scientists can enforce a self-correcting, highly rugged workflow that guarantees regulatory compliance and absolute data integrity.

References[1] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Verify Source[2] Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. Verify Source[3] The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS) - Chromatography Online. Verify Source[4] Unveiling the Advantages of Stable Isotope-Labeled Internal Standards in Bioanalysis - Benchchem. Verify Source[6] A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. Verify Source[5] tert-Butyl 4-hydroxypiperidine-1-carboxylate-3,3,4,5,5-d5 - MedchemExpress. Verify Source

Sources

Comparative

Assessing chemical purity vs isotopic purity in d5-piperidine derivatives

Title: Analytical Mastery in Deuterated Drug Development: Chemical vs. Isotopic Purity in d5-Piperidine Derivatives Introduction: The Deuterium Switch Paradigm The FDA’s landmark approval of deutetrabenazine established...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Mastery in Deuterated Drug Development: Chemical vs. Isotopic Purity in d5-Piperidine Derivatives

Introduction: The Deuterium Switch Paradigm

The FDA’s landmark approval of deutetrabenazine established a new frontier in pharmaceutical development known as the "deuterium switch." By replacing specific carbon-hydrogen (C-H) bonds with stronger carbon-deuterium (C-D) bonds, drug developers can leverage the kinetic isotope effect to slow CYP450-mediated metabolism, thereby improving pharmacokinetic profiles and reducing toxic metabolites[1]. Because the covalent C-D bond fundamentally alters the molecule's physical properties, the FDA classifies deuterated analogues as distinct New Chemical Entities (NCEs), granting them valuable regulatory exclusivity[2].

Among the most critical building blocks in this space are d5-piperidine derivatives . The piperidine ring is a ubiquitous pharmacophore in drug discovery. However, standardizing these deuterated building blocks introduces a complex analytical challenge: distinguishing and independently quantifying chemical purity versus isotopic purity. As a Senior Application Scientist, I frequently observe analytical teams applying standard Active Pharmaceutical Ingredient (API) purity workflows to deuterated compounds, leading to critical downstream failures. In deuterated APIs, the non-deuterated (d0) or partially deuterated (d1-d4) versions of the molecule are not just variants—they are defined as isotopic impurities[3].

The Dual-Purity Paradigm

To ensure the integrity of a deuterated drug candidate, we must decouple our analytical approach into two distinct tracks.

  • Chemical Purity refers to the absence of structurally distinct chemical species, such as unreacted starting materials, residual solvents, or structurally unrelated by-products[4].

  • Isotopic Purity (Enrichment) refers to the precise proportion of the target molecules that are correctly labeled with deuterium at the specified positions (e.g., >99% d5)[4].

Because the substitution of deuterium for hydrogen does not significantly alter the topological polar surface area or lipophilicity (LogP), standard reverse-phase chromatography cannot resolve d5-piperidine from its d4 or d0 counterparts; they will co-elute as a single peak. Therefore, a batch of d5-piperidine might exhibit a chemical purity of 99.9% while possessing a wholly unacceptable isotopic purity of 90%[3].

Table 1: Comparative Framework for d5-Piperidine Purity Assessment
ParameterChemical PurityIsotopic Purity
Definition Absence of non-target chemical species (solvents, by-products).Degree of deuterium incorporation at target sites (e.g., %D enrichment).
Target Impurities Unrelated organics, heavy metals, water, residual solvents.Unlabeled (d0) or partially labeled (d1-d4) isotopologues.
Primary Analytical Tools HPLC-UV, GC-FID, Karl Fischer Titration.Quantitative NMR (qNMR), High-Resolution Mass Spectrometry (HRMS).
Impact on Drug Efficacy Toxicity, off-target effects, formulation instability.Loss of kinetic isotope effect, unpredictable metabolic half-life.
Regulatory Classification Standard ICH Q3A/Q3B impurity guidelines.Defined as the active moiety distribution; impacts NCE status.

Analytical Workflows and Causality

To establish a self-validating system, the analytical workflow must split into orthogonal tracks. We rely on High-Resolution Mass Spectrometry (HRMS) to resolve isotopologue distribution and Quantitative Nuclear Magnetic Resonance (qNMR) to provide absolute quantification of residual protons[5][6].

Workflow Start d5-Piperidine Derivative Batch Sample Chem Chemical Purity (HPLC-UV / GC) Start->Chem Aliquot A Iso Isotopic Purity (qNMR / HRMS) Start->Iso Aliquot B ChemData Identify Solvents & By-products Chem->ChemData IsoData Quantify Isotopologues (d0 to d5 distribution) Iso->IsoData Eval Cross-Validation & Specification Check ChemData->Eval IsoData->Eval Pass Approved for API Synthesis Eval->Pass Meets Specs Fail Reject Batch Eval->Fail Fails Specs

Parallel analytical workflow for evaluating chemical and isotopic purity in deuterated APIs.

Step-by-Step Experimental Protocols

The following protocols are designed as a self-validating system . By cross-referencing the bulk deuterium percentage obtained via qNMR with the weighted average of the isotopologue distribution from HRMS, we can mathematically detect integration errors or ionization biases.

Protocol 1: Chemical Purity Assessment via HPLC-UV/MS

Causality: UV detection ensures universal quantification of chromophore-containing chemical impurities, while the coupled MS provides mass identification for unknown peaks. This confirms the sample is free of synthesis by-products before isotopic analysis begins[7].

  • Sample Preparation: Dissolve 1.0 mg of the d5-piperidine derivative in 1.0 mL of HPLC-grade acetonitrile/water (50:50, v/v).

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Monitor UV absorbance at 210 nm and 254 nm.

  • Data Processing: Calculate the relative peak area of the main d5-piperidine peak against all other peaks. Crucial Note: The main peak will contain all isotopologues (d0-d5) co-eluting. This metric strictly defines chemical purity, not isotopic enrichment.

Protocol 2: Isotopic Purity Assessment via qNMR and HRMS

Causality: qNMR provides a highly accurate, absolute quantification of residual protons (1H) against a known internal standard[8]. HRMS resolves the exact mass differences (approx. 1.006 Da per neutron) to give the relative distribution of the d0-d5 fractions[6].

Part A: qNMR (Absolute Quantification of Residual Hydrogen)

  • Standard Selection: Select a high-purity internal standard (e.g., Maleic acid) with a known proton count and a chemical shift that does not overlap with the piperidine signals[8].

  • Sample Preparation: Accurately weigh ~10 mg of the d5-piperidine derivative and ~5 mg of the internal standard. Dissolve entirely in 0.6 mL of a high-isotopic-purity deuterated solvent (e.g., CDCl3, >99.98% D) to prevent proton exchange contamination[7][9].

  • Acquisition: Acquire a 1H-NMR spectrum at 400 MHz or higher. Use a sufficiently long relaxation delay (

    
    ) to ensure complete longitudinal relaxation for accurate peak integration[5].
    
  • Calculation: Integrate the internal standard peak and the residual proton peaks at the deuterated positions of the piperidine ring. Calculate the % residual H, and subtract from 100% to find the bulk %D enrichment.

Part B: HRMS (Isotopologue Distribution)

  • Ionization: Introduce the sample via Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition: Scan in high-resolution mode (Resolution > 60,000 at m/z 200) to easily distinguish the target [M+H]+ ions from naturally occurring heavy isotopes (e.g., 13C contributions)[6].

  • Data Processing: Extract the exact mass peaks for d5, d4, d3, etc. Calculate the relative abundance of the d0 (unlabeled) through d5 species.

  • System Self-Validation: Calculate the theoretical bulk %D from the HRMS isotopologue distribution (e.g., if HRMS shows 90% d5 and 10% d4, the overall enrichment is 98% D). This calculated value must match the qNMR result within a 0.5% margin of error. A deviation indicates either an NMR integration artifact or an MS ionization suppression effect.

Conclusion

The development of deuterated drugs requires a fundamental shift in quality control methodologies. Treating isotopic purity with the same analytical rigor as chemical purity is not merely a regulatory expectation under the 505(b)(2) pathway; it is a strict scientific requirement to ensure that the kinetic isotope effect translates reliably into clinical efficacy and patient safety.

References

1.1 - acs.org 2.2 - thefdalawblog.com 3.3 - isotope.com 4. 4 - benchchem.com 5. 5 - resolvemass.ca 6.8 - google.com/patents 7.6 - researchgate.net 8. 7 - ukisotope.com 9.9 - neofroxx.com

Sources

Validation

Comparative Stability Guide: N-Boc vs. N-Fmoc Deuterated Hydroxypiperidines

Executive Summary In the synthesis of piperidine-based pharmacophores, the choice between N-Boc (tert-butyloxycarbonyl) and N-Fmoc (fluorenylmethyloxycarbonyl) protection strategies is often dictated by the orthogonality...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of piperidine-based pharmacophores, the choice between N-Boc (tert-butyloxycarbonyl) and N-Fmoc (fluorenylmethyloxycarbonyl) protection strategies is often dictated by the orthogonality required for the total synthesis. However, when applied to 4-hydroxypiperidines , and specifically their deuterated analogs , stability concerns shift from simple deprotection kinetics to the prevention of dehydration (elimination) side reactions.

The Verdict:

  • N-Fmoc variants offer superior stability against the specific risk of acid-catalyzed dehydration , making them the preferred choice for assembling acid-sensitive scaffolds where the hydroxyl group must remain intact.

  • N-Boc variants are robust to base and nucleophiles but carry a high risk of converting to 1,2,3,6-tetrahydropyridines (elimination products) during acidic deprotection (TFA) or workup.

  • Deuteration Impact: Deuteration at the C3/C5 positions (β-carbons) provides a kinetic stability shield . Due to the Primary Kinetic Isotope Effect (KIE), deuterated analogs are significantly more resistant to elimination than their non-deuterated counterparts, effectively "locking" the saturated ring structure.

Chemical Stability Profile: The Core Comparison

The following table synthesizes the stability data for N-protected 4-hydroxypiperidines. The critical differentiator is not the protecting group's own half-life, but its influence on the piperidine ring's tendency to dehydrate.

Table 1: Comparative Stability Matrix
ParameterN-Boc-Deuterated-HydroxypiperidineN-Fmoc-Deuterated-Hydroxypiperidine
Primary Deprotection Acidic (TFA/DCM or HCl/Dioxane).Basic (20% Piperidine/DMF).
Dehydration Risk (Elimination) High. Acidic conditions catalyze E1 elimination of the hydroxyl group to form an alkene (tetrahydropyridine).Low. Base-catalyzed elimination (E1cB) is unfavorable for unactivated alcohols, even in 20% piperidine.
Base Stability Excellent. Stable to piperidine, DBU, and inorganic bases.Poor. Rapidly cleaved by secondary amines and strong bases.
Acid Stability Poor. Cleaves rapidly; requires scavenger to prevent t-butyl cation alkylation.Excellent. Stable to TFA, HCl, and HBr.
Thermal Stability Moderate. Prolonged heating (>60°C) can induce isobutene release.High. Generally stable up to >100°C in neutral solvents.
Storage (Solid State) Stable at 4°C. Hygroscopic; moisture can generate trace acid, catalyzing degradation.Stable at RT. Less hygroscopic; robust shelf life.

The Deuterium Factor: Kinetic Isotope Effect (KIE)[1]

A critical insight often overlooked in standard guides is the stabilizing effect of deuterium substitution. In drug development, deuteration is primarily used to block metabolic hotspots (CYP450 oxidation). However, it also confers chemical stability during synthesis.

Mechanism of Stabilization

The dehydration of 4-hydroxypiperidine to 1,2,3,6-tetrahydropyridine involves the removal of a proton (or deuteron) from the β-carbon (C3 or C5).

  • C-H Bond Energy: ~98 kcal/mol

  • C-D Bond Energy: ~105 kcal/mol

Because the C-D bond is stronger, the activation energy for the elimination step is higher. If the rate-determining step involves C-H/C-D cleavage (common in E2 or E1cB mechanisms), the reaction rate for the deuterated analog (


) is significantly slower than for the proteo analog (

).


Application Note: If your synthetic route involves conditions that historically cause 5-10% elimination impurity, switching to the 3,3,5,5-d4 analog may suppress this side reaction to negligible levels purely via the isotope effect.

Critical Side Reaction Pathways

The following Graphviz diagram visualizes the divergent degradation pathways for Boc vs. Fmoc protected scaffolds.

StabilityPathways cluster_D Deuterium Effect (C3/C5-D) Start N-Protected 4-Hydroxypiperidine Acid Acidic Conditions (TFA/HCl) Start->Acid Boc Route Base Basic Conditions (Piperidine) Start->Base Fmoc Route Carbocation Carbocation Intermediate (E1) Acid->Carbocation -H2O (Dehydration) Stable Stable Intact Scaffold Base->Stable No Activation of OH group Deprotected Free Amine (Desired) Base->Deprotected Fmoc Removal Tetrahydropyridine 1,2,3,6-Tetrahydropyridine (Elimination Impurity) Carbocation->Tetrahydropyridine -H+ (Fast) Carbocation->Tetrahydropyridine Blocked by C-D Bond Strength Carbanion Carbanion Intermediate (E1cB)

Figure 1: Divergent stability pathways. Note how acidic conditions (Boc route) promote the carbocation intermediate leading to elimination, whereas basic conditions (Fmoc route) generally preserve the hydroxyl integrity.

Experimental Protocols

Protocol A: Comparative Stability Assay (HPLC)

Objective: Determine the half-life (


) of the N-protected deuterated scaffold under simulated deprotection conditions.

Materials:

  • Analytes: N-Boc-4-hydroxypiperidine-d4, N-Fmoc-4-hydroxypiperidine-d4.

  • Solvent A (Acid Challenge): 10% TFA in DCM.

  • Solvent B (Base Challenge): 20% Piperidine in DMF.

  • Internal Standard: Naphthalene (chemically inert).

Workflow:

  • Preparation: Dissolve 10 mg of analyte and 5 mg of internal standard in 1 mL of the respective challenge solvent.

  • Incubation: Maintain at 25°C in a thermomixer.

  • Sampling: Aliquot 50 µL at T=0, 1h, 4h, 8h, and 24h.

  • Quenching:

    • Acid samples: Quench into 450 µL saturated NaHCO₃ (neutralize immediately to prevent post-sampling elimination).

    • Base samples: Quench into 450 µL 1% acetic acid/MeCN.

  • Analysis: Inject onto C18 HPLC (Gradient: 5-95% MeCN/Water + 0.1% Formic Acid).

  • Calculation: Plot Area(Analyte)/Area(IS) vs. Time. Look specifically for the emergence of the tetrahydropyridine peak (typically elutes later due to loss of polarity).

Protocol B: "Safe-Mode" Boc Deprotection for Hydroxypiperidines

Standard TFA deprotection often leads to 5-15% elimination. Use this modified protocol to minimize this risk.

  • Cooling: Pre-cool the substrate solution (in DCM) to 0°C .

  • Acid Choice: Use 4M HCl in Dioxane instead of TFA. The chloride counter-ion is less conducive to stabilizing the carbocation intermediate than the trifluoroacetate anion.

  • Scavenger: Add 5% Triisopropylsilane (TIPS) . While usually for cation scavenging, it helps suppress oxidative side reactions.

  • Time Control: Monitor by TLC/LCMS every 15 minutes. Quench immediately upon consumption of starting material. Do not "over-stir."

  • Workup: Pour reaction mixture into ice-cold saturated NaHCO₃. Do not concentrate the acidic solution , as heat + acid concentration guarantees elimination.

References

  • National Institutes of Health (NIH). (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry. Retrieved from [Link]

  • ResearchGate. (2002). Catalytic Dehydration of Alcohols.[1][2][3][4] Kinetic Isotope Effect for the Dehydration of t-Butanol. Topics in Catalysis. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC proper disposal procedures

As a Senior Application Scientist, I understand that managing specialized isotopic reagents requires moving beyond generic safety data sheets. 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC is a high-value, deuterated building...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing specialized isotopic reagents requires moving beyond generic safety data sheets. 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC is a high-value, deuterated building block frequently used as an internal standard in mass spectrometry and pharmacokinetic tracing[1].

While its acute toxicity is relatively moderate, its unique chemical architecture—specifically the combination of a highly stable deuterated piperidine ring and an acid-labile tert-butoxycarbonyl (Boc) protecting group—dictates a very specific, self-validating disposal protocol. Mishandling this compound in the waste stream can lead to dangerous gas evolution, environmental contamination, and catastrophic isotopic cross-contamination in your laboratory[2],[3].

Here is the comprehensive, step-by-step operational guide for the safe handling, segregation, and disposal of this compound.

Chemical Profile & Mechanistic Hazard Assessment

To design a safe disposal protocol, we must first understand the quantitative properties and the chemical reactivity of the molecule.

Table 1: Quantitative Chemical Profile

Property Specification
Chemical Name 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC
CAS Registry Number 1523606-18-9[4]
Molecular Formula C10H14D5NO3
Molecular Weight 206.29 g/mol [5]
Physical State White to off-white solid powder

| Hazard Classification | Irritant (Xi) - Eyes, Skin, Respiratory System |

Mechanistic Insights for Disposal:

  • The Boc Protecting Group: The Boc group is stable under basic and nucleophilic conditions but is highly labile in the presence of acids[2]. Causality: If this compound is inadvertently disposed of in an acidic aqueous waste carboy, it will undergo rapid deprotection. This reaction generates carbon dioxide (CO2) and isobutylene gas. In a sealed waste container, this rapid gas evolution will cause catastrophic overpressurization and potential rupture.

  • The Piperidine Nitrogen: Upon thermal destruction, the nitrogen atom within the piperidine heterocycle will oxidize to form hazardous nitrogen oxides (NOx). Causality: This dictates that standard open-air burning or basic incineration is insufficient; the disposal facility must utilize specific exhaust scrubbing technologies[6].

  • Deuterium Labeling (d5): The five deuterium atoms do not alter the compound's toxicological profile, but they make it a potent isotopic tracer[1]. Causality: Improper disposal or aerosolization can lead to trace contamination of laboratory fume hoods and balances, which can severely compromise baseline readings in highly sensitive LC-MS/GC-MS equipment[3].

Standard Operating Procedure (SOP): Waste Segregation & Preparation

Do not dispose of this compound as a dry powder in standard biohazard or municipal trash[7]. Follow this step-by-step methodology to stabilize the compound for handoff to a licensed RCRA (Resource Conservation and Recovery Act) waste contractor.

Step 1: Solid Waste Collection Carefully transfer any expired compound, contaminated weighing paper, or scraped solid waste into a compatible, high-density polyethylene (HDPE) container. Work inside a certified fume hood to prevent the inhalation of irritating dust[6].

Step 2: Solvent Dissolution (Critical Step) Dissolve the solid material in a highly combustible, non-halogenated organic solvent (e.g., ethanol, methanol, or acetone)[6].

  • Why? Solid organic powders can burn unevenly in incinerators, potentially leaving uncombusted residues. Dissolving the compound ensures a uniform caloric value and consistent atomization into the incinerator's combustion chamber, guaranteeing complete thermal destruction.

Step 3: pH Verification & Stabilization Test the solvent mixture to ensure it remains neutral or slightly basic (pH 7–8).

  • Why? As established, maintaining a non-acidic environment is the only way to prevent spontaneous Boc-deprotection and the dangerous evolution of isobutylene gas[2].

Step 4: Containerization and Labeling Store the dissolved mixture in a waste container equipped with a vented cap. Label the container strictly as: "Non-Halogenated Organic Waste - Contains Nitrogenous Compounds (Neutral pH Required)."

G Start Solid Waste Collection (4-Hydroxypiperidine-d5-N-t-BOC) Dissolve Dissolve in Combustible Solvent (e.g., Ethanol/Acetone) Start->Dissolve Prevents uneven combustion Store Temporary Storage (Neutral pH, Vented Cap) Dissolve->Store Prevents Boc gas generation Contractor Licensed RCRA Waste Contractor Store->Contractor Chain of custody transfer Incinerate High-Temp Incinerator (>1100°C, 99.99% DRE) Contractor->Incinerate Thermal Destruction Scrubber Alkaline Scrubber (Neutralizes NOx Gases) Incinerate->Scrubber Exhaust gas treatment

Workflow for segregation, stabilization, and thermal destruction of Boc-protected amines.

Authorized Disposal Protocols (EPA/RCRA Aligned)

Landfilling of this synthetic organic compound is strictly prohibited due to the risk of groundwater leaching[7]. The only authorized and scientifically sound disposal method is high-temperature chemical incineration [6].

When coordinating with your environmental health and safety (EHS) department or a licensed waste contractor, verify that the receiving facility meets the following EPA requirements:

  • Destruction and Removal Efficiency (DRE): According to EPA RCRA guidelines for hazardous waste incinerators (40 CFR Parts 264.340-264.347), the facility must achieve a DRE of 99.99% for principal organic hazardous constituents[8].

  • Afterburner Integration: The incinerator must be equipped with an afterburner to ensure complete thermal oxidation of the isobutylene fragments released during the initial breakdown of the Boc group[6].

  • Alkaline Scrubbing: The facility must utilize an alkaline scrubber on its exhaust stack. This is non-negotiable, as the combustion of the piperidine ring will generate acidic nitrogen oxides (NOx) that must be neutralized before atmospheric release[6].

Spill Response & Decontamination Protocol

In the event of an accidental spill of the dry powder on the laboratory bench or floor, execute the following protocol to ensure personnel safety and prevent isotopic contamination:

  • Evacuate and Ventilate: Clear the immediate area. Ensure the room's ventilation or fume hood is operating at maximum capacity to clear any aerosolized particulates[6].

  • Don Appropriate PPE: Personnel must wear nitrile gloves, tightly sealed safety goggles, and an N95 or P100 particulate respirator. The dust is a known respiratory and ocular irritant.

  • Dry Containment (No Water): Do not use water initially, as it can cause the hydrophobic powder to clump and spread. Use a dedicated chemical spill vacuum equipped with a HEPA filter, or carefully sweep the solid using a static-free brush into a disposal container[9].

  • Chemical Decontamination: Once the bulk powder is removed, wipe down the affected surface with a solvent (e.g., isopropanol or ethanol). Causality: The solvent will dissolve and remove microscopic residual traces of the deuterated compound, preventing it from becoming airborne later and causing isotopic cross-contamination in your mass spectrometry workflows. Dispose of the contaminated wipes in the combustible solid waste bin.

References

  • Cole-Parmer. "Material Safety Data Sheet - (2R,4R)-N-BOC-4-Hydroxypiperidine-2." Cole-Parmer. Available at:[Link]

  • ResolveMass Laboratories Inc. "Piperazine-d8-N-t-BOC | CAS 1126621-86-0." ResolveMass. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration." EPA. Available at:[Link]

  • Environment Protection Authority South Australia. "Waste disposal." EPA SA. Available at:[Link]

  • CiteAb. "1.T.1 biochemicals - Biochemical search engine." CiteAb. Available at:[Link]

Sources

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